3-(Triazol-1-yl)piperidine;dihydrochloride
Description
Properties
IUPAC Name |
3-(triazol-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGLAEAJDLFWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Salt Selection for 3-(Triazol-1-yl)piperidine Scaffolds
Topic: Physicochemical Properties & Salt Selection for 3-(Triazol-1-yl)piperidine Scaffolds Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1][2]
Executive Summary
The 3-(Triazol-1-yl)piperidine scaffold represents a critical structural motif in modern drug discovery, particularly in the design of fragment-based libraries, Janus kinase (JAK) inhibitors, and protein degraders.[1][2] This bicyclic system combines the high aqueous solubility and metabolic stability of the triazole ring with the versatile, basic handle of the piperidine.[1]
However, the development of this scaffold into a viable drug product presents specific physicochemical challenges. The secondary amine of the piperidine dictates the basicity, while the triazole moiety influences dipole moment and hygroscopicity.[1] This guide provides a technical deep-dive into the physicochemical properties of 3-(Triazol-1-yl)piperidine salts, offering a rational framework for salt selection, solid-state characterization, and pre-formulation optimization.[1][2]
Chemical Biology & Structural Context
The Scaffold Architecture
The core structure consists of a piperidine ring substituted at the C3 position by a triazole group (linked via N1).[1][2] This creates a chiral center at C3, necessitating enantioselective synthesis or chiral resolution during development.
-
Piperidine Moiety: Acts as the primary basic center (pKa ~9.0–10.5).[2] It is the primary site for protonation and salt formation.[1]
-
Triazole Moiety:
-
1,2,3-Triazole: Formed via "click" chemistry (CuAAC).[1][2] Exhibits high dipole moment (~5 D) and functions as a hydrogen bond acceptor.[2] Very weak basicity (pKa < 1.2).[1][2]
-
1,2,4-Triazole: Common in antifungal and CNS agents.[1] Amphoteric nature, but in this scaffold, it primarily acts as a neutral polar spacer.[2]
-
pKa Analysis & Salt Stoichiometry
Understanding the ionization profile is the prerequisite for salt selection.[1]
| Functional Group | Approximate pKa | Role in Salt Formation |
| Piperidine (Secondary Amine) | 9.5 ± 0.5 | Primary Salt Former. Readily accepts protons from weak and strong acids.[1][2] |
| Triazole (N2/N3) | ~1.0 – 2.5 | Secondary Site. Only protonated by very strong acids (e.g., excess HCl/H₂SO₄) leading to potential bis-salts (e.g., dihydrochloride).[1][2] |
Implication: Under physiological conditions (pH 7.4), the molecule is predominantly cationic (+1).[2] In the solid state, a 1:1 stoichiometry (monocation) is preferred for stability, though 1:2 salts (dihydrochloride) are common but often hygroscopic.[2]
Salt Selection Methodology
The selection of a counter-ion for 3-(Triazol-1-yl)piperidine is a balance between solubility (favored by halides) and crystallinity/non-hygroscopicity (favored by organic dicarboxylates).[1][2]
The "Golden Triangle" of Salt Selection
For this specific scaffold, the following counter-ions are recommended based on empirical stability data:
-
Hydrochloride (HCl):
-
Fumarate / Succinate:
-
Pros: Tend to form stable, non-hygroscopic 1:1 crystalline lattices; moderate solubility suitable for extended release.
-
Cons: Lower solubility compared to HCl.[1]
-
-
Tosylate / Mesylate:
Salt Screening Decision Matrix
The following diagram outlines the logical flow for selecting the optimal salt form for this scaffold.
Figure 1: Decision matrix for salt selection prioritizing solid-state stability.[1][2]
Physicochemical Characterization Protocols
To ensure the selected salt is viable for development, a rigorous characterization workflow is required.
Dynamic Vapor Sorption (DVS)
Objective: Quantify hygroscopicity, a critical failure mode for piperidine HCl salts.[2]
-
Protocol:
-
Equilibrate 10-20 mg of sample at 0% RH (25°C).
-
Stepwise increase RH (10% increments) to 90% RH.
-
Hold each step until mass change <0.002% per minute.
-
Desorb back to 0% RH.[1]
-
-
Acceptance Criteria: Mass gain <2.0% at 80% RH is ideal.[1][2] A hysteresis loop indicates hydrate formation (common in 3-(Triazol-1-yl)piperidine dihydrochlorides).[1][2]
X-Ray Powder Diffraction (XRPD)
Objective: Confirm crystallinity and detect polymorphs.
-
Protocol:
-
Insight: Amorphous "halos" indicate poor salt formation or solvent trapping.[1] Sharp, distinct peaks confirm a stable crystal lattice.[2]
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point and solvate stability.
-
Protocol:
-
Heat sample (2-5 mg) in a crimped aluminum pan.
-
Rate: 10°C/min from 25°C to 300°C.
-
-
Interpretation:
Comparative Data Summary (Representative)
The following table summarizes typical physicochemical profiles for salts of the 3-(Triazol-1-yl)piperidine class based on literature precedents for similar piperidine-heterocycle hybrids.
| Property | Free Base | Hydrochloride (HCl) | Fumarate |
| Stoichiometry | N/A | 1:1 or 1:2 | 1:1 or 2:1 |
| Melting Point | 45–50 °C (Low) | 200–250 °C (High) | 160–180 °C (Moderate) |
| Aqueous Solubility | Low (<1 mg/mL) | Very High (>50 mg/mL) | Moderate (10–30 mg/mL) |
| Hygroscopicity | Low | High (Risk of Deliquescence) | Low (Non-hygroscopic) |
| Crystallinity | Waxy Solid / Oil | Good (Need solvent optimization) | Excellent |
Synthesis & Crystallization Workflow
Workflow Diagram
The synthesis of the salt requires careful control of stoichiometry to avoid mixed salt species (e.g., mixture of mono- and di-HCl).[1]
Figure 2: General workflow for salt crystallization.[1][2]
Critical Process Parameters (CPPs)
-
Solvent Choice: Avoid methanol for HCl salts if the product is highly soluble; use Isopropanol (IPA) or Ethyl Acetate (EtOAc) to force precipitation.[1][2]
-
Acid Equivalents:
References
-
PubChem. 3-(1H-1,2,3-triazol-1-yl)piperidine (Compound Summary). National Library of Medicine.[1] [Link][1][2]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[2] Journal of Medicinal Chemistry, 67(10), 7788-7824.[1][2] [Link][1][2]
-
Google Patents. Neurotherapeutic azole compounds (US7598279B2). [1][2]
Sources
Technical Guide: Solubility Profile of 3-(Triazol-1-yl)piperidine Dihydrochloride
This guide details the solubility profiling of 3-(Triazol-1-yl)piperidine dihydrochloride , a critical heterocyclic building block in fragment-based drug discovery (FBDD).
Executive Summary & Chemical Identity
3-(Triazol-1-yl)piperidine dihydrochloride is a polar, hydrophilic salt commonly utilized as a scaffold in the synthesis of bioactive compounds (e.g., PARP inhibitors, antimicrobial agents). Its solubility profile is dominated by the high lattice energy of the dihydrochloride salt form, which generally confers exceptional aqueous solubility compared to its free base counterpart.
Chemical Specifications
| Property | Detail |
| Systematic Name | 3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride |
| Molecular Formula | C₇H₁₄Cl₂N₄ |
| Molecular Weight | ~225.12 g/mol |
| Salt Stoichiometry | 1:2 (Base : HCl) |
| Predicted LogP | < 0.5 (Highly Hydrophilic) |
| pKa (Piperidine) | ~10.5 (Basic) |
| pKa (Triazole) | ~2.3 (Weakly Basic) |
Physicochemical Basis of Solubility
Understanding the why behind the solubility is as critical as the how.
The Dihydrochloride Advantage
The dihydrochloride form transforms the moderately polar free base into a highly ionic species.
-
Piperidine Ring: The secondary amine (N1) is fully protonated at physiological pH, serving as the primary hydration center.
-
Triazole Ring: The 1,2,4-triazole moiety is weakly basic. In the dihydrochloride form, the triazole ring is protonated, but this proton is labile (pKa ~2.3).
-
Aqueous Behavior: Upon dissolution, the compound undergoes rapid dissociation. The high enthalpy of hydration for the chloride ions and the ammonium cations overcomes the crystal lattice energy, driving dissolution.
Expert Insight: Because the triazolium proton has a low pKa (~2.3), dissolving this salt in unbuffered water will generate a highly acidic solution (pH < 3). This "self-buffering" effect at low pH stabilizes the dissolved species but can cause precipitation if diluted into a neutral buffer without adequate capacity.
Solubility Equilibrium Workflow
The following diagram illustrates the dynamic equilibrium between the solid salt and its solvated species, highlighting the critical role of pH.
Figure 1: Mechanistic pathway of dissolution. Note the hydrolysis step which actively lowers solvent pH.
Experimental Protocol: Thermodynamic Solubility
This protocol is the industry standard for determining the equilibrium solubility of hydrophilic salts. Unlike kinetic solubility (from DMSO stocks), this method uses solid material to ensure the crystal lattice energy is accounted for.
Materials Required[1]
-
Compound: 3-(Triazol-1-yl)piperidine dihydrochloride (Solid, >95% purity).
-
Media:
-
Milli-Q Water (pH 7.0).
-
PBS Buffer (pH 7.4).[1]
-
SGF (Simulated Gastric Fluid, pH 1.2).
-
-
Equipment: Thermomixer (25°C), HPLC-UV or LC-MS/MS, pH meter, 0.22 µm PVDF filters.
Step-by-Step Methodology
-
Saturation:
-
Weigh 10 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the test medium (Targeting >100 mg/mL concentration).
-
Observation Check: If the solid dissolves instantly, add more solid until a visible suspension remains. The presence of undissolved solid is mandatory to establish equilibrium.
-
-
Equilibration:
-
Incubate samples in a thermomixer at 25°C with agitation (750 rpm) for 24 hours .
-
Self-Validating Step: Measure the pH of the supernatant after 24 hours. A significant drift (e.g., pH 7.4 dropping to pH 4.0) indicates the buffer capacity was exceeded by the acidic salt.
-
-
Phase Separation:
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Filter the supernatant using a 0.22 µm PVDF filter (pre-saturated to minimize drug adsorption).
-
-
Quantification:
-
Dilute the filtrate 1:100 and 1:1000 with mobile phase.
-
Analyze via HPLC-UV (Detection @ 210 nm for the amide/triazole absorbance).
-
Calculate concentration using a 5-point calibration curve of the standard.
-
Data Interpretation Table
| Medium | Expected Solubility | Mechanism |
| Water (Unbuffered) | > 100 mg/mL | High solubility driven by full ionization and acidic pH self-stabilization. |
| pH 1.2 (SGF) | > 100 mg/mL | Both nitrogens fully protonated; common ion effect (Cl-) is negligible due to high intrinsic solubility. |
| pH 7.4 (PBS) | Variable (High) | The salt may lower the buffer pH. If pH is maintained at 7.4, solubility remains high as the piperidine (pKa ~10.5) remains charged. |
The pH-Solubility Profile
The solubility of this compound is pH-dependent, governed by the Henderson-Hasselbalch equation.
-
pH < 2.3: Species is Dicationic (Piperidinium⁺ / Triazolium⁺). Maximum Solubility.
-
pH 2.3 - 10.0: Species is Monocationic (Piperidinium⁺ / Triazole neutral). High Solubility.
-
pH > 11.0: Species is Neutral (Free Base). Minimum Solubility (Precipitation risk).
Figure 2: Ionization states across the pH scale. The dihydrochloride salt ensures the compound enters solution in the 'Low pH' state.
Stability & Handling (Critical Control Points)
-
Hygroscopicity: Dihydrochloride salts of small polar amines are notoriously hygroscopic.
-
Protocol: Store in a desiccator at -20°C. Weigh rapidly in a humidity-controlled environment.
-
-
Stock Solutions:
-
Prepare stocks in water or DMSO .
-
Warning: Aqueous stocks will be acidic. Do not store for prolonged periods if the triazole ring is sensitive to acid hydrolysis (though 1,2,4-triazoles are generally stable).
-
References
-
Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006. Link
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for pH-solubility profiling).
-
Enamine Ltd. "Building Blocks: Heterocyclic Amines and Salts." (General reference for physicochemical properties of piperidine/triazole building blocks). Link
-
PubChem. "Compound Summary: 3-(1H-1,2,4-Triazol-1-yl)piperidine." National Library of Medicine. Link
-
Box, K. J., & Comer, J. E. "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 2008. Link
Sources
Safe Handling and Application Guide: 3-(1H-1,2,4-Triazol-1-yl)piperidine Dihydrochloride
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-(1H-1,2,4-Triazol-1-yl)piperidine Dihydrochloride Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The Scaffold for GPCR & Kinase Discovery
In the landscape of modern medicinal chemistry, 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride represents a critical "privileged structure."[1] This fragment combines the metabolic stability of the triazole ring with the versatile vectorization potential of the piperidine core. It is frequently employed as a building block in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors, specifically targeting pathways involved in CNS disorders and oncology.[1]
This guide transcends the standard Safety Data Sheet (SDS). It integrates rigorous safety protocols with practical, field-proven handling strategies to ensure both personnel safety and experimental integrity.[1]
Product Identification & Physicochemical Profile
Chemical Name: 3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride Synonyms: 3-(1,2,4-Triazol-1-yl)piperidine 2HCl; 1-(Piperidin-3-yl)-1H-1,2,4-triazole dihydrochloride CAS Number (Free Base): 774511-83-0 CAS Number (Salt): Not universally assigned (treat as derivative of 774511-83-0) Molecular Formula: C₇H₁₂N₄[1] · 2HCl Molecular Weight: 225.12 g/mol (Salt); 152.19 g/mol (Free Base)[1]
| Property | Specification | Technical Insight |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or moisture absorption.[1] |
| Solubility | Highly soluble in Water, DMSO, Methanol | The dihydrochloride salt is polar; avoid non-polar solvents (Hexane, DCM) for dissolution. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to "caking" and stoichiometry errors. |
| Acidity (pH) | ~2.0 - 3.0 (10% aq.[1] solution) | Highly acidic due to dissociation of HCl; corrosive to metal spatulas. |
| Melting Point | >200°C (Decomposes) | High lattice energy of the salt form confers thermal stability relative to the free base. |
Hazard Identification & Risk Assessment
As a Senior Application Scientist, it is critical to understand why this compound is hazardous. The dihydrochloride salt is not merely an irritant; it is a proton donor that generates hydrochloric acid upon contact with moisture in mucous membranes.
GHS Classification (Derived from Analogous Piperidine Salts):
-
Skin Irritation (Category 2): Causes skin irritation via acid hydrolysis.
-
Eye Irritation (Category 2A): Causes serious eye irritation; risk of corneal opacity if untreated.
-
STOT-SE (Category 3): May cause respiratory irritation (dust inhalation).[1]
Mechanistic Hazard Logic
Figure 1: The hazard mechanism is driven by the rapid dissociation of the dihydrochloride salt in physiological moisture, generating localized acidity.
Strategic Handling & PPE
Standard "gloves and goggles" are insufficient for high-purity synthesis. The following protocols prevent compound degradation and personnel exposure.
1. Respiratory Protection:
-
Requirement: Handle strictly within a certified Chemical Fume Hood.
-
Logic: The fine crystalline dust is a potent respiratory irritant. If hood access is compromised, use a NIOSH N95 or P100 particulate respirator.
2. Dermal Protection:
-
Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are effective.
-
Double Gloving: Recommended during weighing. The outer glove should be changed immediately if contaminated to prevent transfer to instrument surfaces.
3. Equipment Compatibility:
-
Spatulas: Use PTFE (Teflon) coated or ceramic spatulas. Avoid stainless steel, as the acidic surface of the solid can cause micro-corrosion, introducing iron impurities into your reaction.
Experimental Workflow: Salt Neutralization (Free-Basing)
In many nucleophilic substitution reactions (e.g., S_NAr or amide coupling), the dihydrochloride salt will quench the base or fail to react. You must liberate the free amine in situ or ex situ.
Protocol: In Situ Neutralization for Amide Coupling
-
Dissolution: Dissolve 1.0 eq of 3-(Triazol-1-yl)piperidine 2HCl in dry DMF or DCM.
-
Base Addition: Add 3.0 - 3.5 equivalents of a tertiary amine base (DIPEA or TEA).[1]
-
Note: The first 2.0 equivalents neutralize the HCl. The excess ensures the piperidine nitrogen is deprotonated and nucleophilic.
-
-
Observation: The solution may become cloudy due to the precipitation of amine hydrochloride salts (e.g., DIPEA·HCl). This is normal.
-
Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester) only after a 10-minute equilibration period.
Workflow Diagram: Safe Usage in Synthesis
Figure 2: Step-by-step logic for activating the salt form for chemical synthesis.
Storage & Stability
The integrity of your research depends on the purity of your starting materials.
-
Storage Condition: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption alters the molecular weight (via hydration), leading to incorrect stoichiometry calculations in synthesis.
-
Container: Tightly sealed amber glass vial. Parafilm is insufficient for long-term storage; use a screw cap with a Teflon liner.[1]
Emergency Response Protocols
Eye Contact:
-
Immediate Action: Rinse cautiously with water for at least 15 minutes.[2] Lift eyelids to ensure flushing of the salt trapped in the conjunctiva.
-
Medical Attention: Seek immediate medical advice. The acidic hydrolysis can cause rapid corneal damage.
Spill Cleanup:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear goggles, lab coat, and double nitrile gloves.
-
Neutralize: Cover the spill with solid sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize acidity.
-
Clean: Sweep up carefully to avoid dust generation. Wipe the surface with water followed by ethanol.
References
-
Biosynce . (n.d.). 3-(1H-1,2,4-Triazol-1-yl)piperidine CAS 774511-83-0.[1][3][4][5][6][7] Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19005928, 3-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. 1250764-81-8|3-(1H-1,2,4-Triazol-1-ylmethyl)piperidine|BLD Pharm [bldpharm.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. biosynce.com [biosynce.com]
- 4. biosynce.com [biosynce.com]
- 5. tlh.chemsynce.com [tlh.chemsynce.com]
- 6. ee.pharmasynce.com [ee.pharmasynce.com]
- 7. hr.pharmasynce.com [hr.pharmasynce.com]
The 3-(Triazol-1-yl)piperidine Dihydrochloride Scaffold: A Technical Guide for Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain chemical motifs, often referred to as "privileged scaffolds," emerge as foundational building blocks for the development of new therapeutic agents. The 3-(Triazol-1-yl)piperidine dihydrochloride core is one such scaffold that has garnered significant attention for its versatile applications across various therapeutic areas. Its unique three-dimensional structure, combining the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the triazole moiety, provides a fertile ground for the design of potent and selective modulators of biological targets.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and extensive medicinal chemistry applications of the 3-(triazol-1-yl)piperidine scaffold, with a particular focus on its role in the development of antifungal and anticancer agents. By elucidating the underlying principles of its synthesis and the nuances of its structure-activity relationships, this guide aims to empower scientists to leverage this powerful scaffold in their own drug discovery endeavors.
Core Synthesis and Characterization: Establishing a Foundational Protocol
The successful application of any scaffold in medicinal chemistry hinges on a robust and reproducible synthetic route. The synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine, the parent compound of the dihydrochloride salt, can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the triazole anion.
A generalized synthetic workflow is depicted below:
Caption: Generalized Synthetic Workflow for 3-(Triazol-1-yl)piperidine.
A more detailed and self-validating experimental protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine from a commercially available starting material is provided below. This protocol is adapted from established procedures for analogous compounds and emphasizes safety and reproducibility.[1]
Detailed Experimental Protocol: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)piperidine
Materials and Reagents:
-
N-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1,2,4-Triazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step 1: Mesylation of N-Boc-3-hydroxypiperidine
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylsulfonyloxy)piperidine, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.
-
Add a solution of 1,2,4-triazole (1.2 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude N-Boc-3-(methylsulfonyloxy)piperidine from Step 1 in anhydrous DMF to the triazole salt solution.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-3-(1H-1,2,4-triazol-1-yl)piperidine in DCM.
-
Add trifluoroacetic acid (10 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.
-
The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride as a white solid.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The 3-(triazol-1-yl)piperidine scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents. Its inherent structural features allow for the exploration of diverse chemical space through substitution at various positions on both the piperidine and triazole rings. This has led to the discovery of potent inhibitors for a range of biological targets, with antifungal and anticancer applications being particularly prominent.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant body of research has focused on the development of 3-(triazol-1-yl)piperidine derivatives as antifungal agents.[2][3][4] The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.
The interaction of triazole-based inhibitors with CYP51 is a well-established principle in antifungal drug design. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of the enzyme, effectively blocking its catalytic activity.[8] The piperidine ring and its substituents play a crucial role in optimizing the binding affinity and pharmacokinetic properties of these inhibitors.
Caption: Mechanism of Action of Triazole-Based Antifungal Agents.
Structure-Activity Relationship (SAR) Studies in Antifungal Agents:
Extensive SAR studies have been conducted to optimize the antifungal potency of 3-(triazol-1-yl)piperidine derivatives. These studies have revealed key structural features that contribute to enhanced activity.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Triazole C-substituent) | MIC (μg/mL) vs. C. albicans | Reference |
| 1a | H | H | 16 | [9] |
| 1b | -CH2-Ph | H | 4 | [9] |
| 1c | -CH2-(4-F-Ph) | H | 2 | [3] |
| 1d | H | -CH2-Ph | 8 | [4] |
| 1e | -CH2-Ph | -CH2-Ph | 1 | [4] |
Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.
The data suggests that substitution on both the piperidine nitrogen and the triazole ring can significantly impact antifungal activity. Lipophilic and aromatic substituents on the piperidine nitrogen often lead to increased potency, likely due to enhanced interactions with the active site of CYP51.
Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis
The 3-(triazol-1-yl)piperidine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[10] Derivatives incorporating this scaffold have demonstrated cytotoxic activity against a range of cancer cell lines, often through mechanisms involving cell cycle arrest and the induction of apoptosis.[2][11][12]
One of the key mechanisms by which these compounds exert their anticancer effects is by disrupting the normal progression of the cell cycle.[13][14] Many triazole-containing compounds have been shown to induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cells from proliferating.[11][13] This is often achieved by modulating the activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Induction of Cell Cycle Arrest by Triazole-Based Anticancer Agents.
Structure-Activity Relationship (SAR) Studies in Anticancer Agents:
The anticancer potency of 3-(triazol-1-yl)piperidine derivatives is highly dependent on the nature and position of substituents. SAR studies have been instrumental in identifying compounds with improved efficacy and selectivity.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Triazole C-substituent) | IC50 (µM) vs. MCF-7 (Breast Cancer) | Reference |
| 2a | H | H | >100 | [10] |
| 2b | -SO2-Ph | H | 15.2 | [15] |
| 2c | -CO-Ph | H | 8.5 | [16] |
| 2d | H | 4-methoxyphenyl | 25.1 | [17] |
| 2e | -SO2-Ph | 4-methoxyphenyl | 5.8 | [18] |
Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.
These findings highlight the importance of the substituents in modulating the anticancer activity. Electron-withdrawing groups on the piperidine nitrogen and aromatic moieties on the triazole ring appear to be favorable for enhanced cytotoxicity.
Conclusion and Future Perspectives
The 3-(triazol-1-yl)piperidine dihydrochloride scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, provides a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as both antifungal and anticancer agents underscores its therapeutic potential.
Future research in this area is likely to focus on several key aspects. The exploration of novel synthetic methodologies will undoubtedly lead to more efficient and diverse routes to new analogs. A deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will enable more rational drug design. Furthermore, the investigation of this scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, holds significant promise. As our understanding of the chemical and biological properties of the 3-(triazol-1-yl)piperidine scaffold continues to grow, so too will its impact on the discovery and development of new medicines.
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A Comprehensive Technical Guide to 3-(Triazol-1-yl)piperidine: A Comparative Analysis of the Free Base and Dihydrochloride Salt
Abstract
In the landscape of modern drug discovery and development, the selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and clinical performance. More than half of all medicines are administered as salts, a testament to the profound impact that salt formation has on the physicochemical and biopharmaceutical properties of a drug candidate.[1][2][3] This guide provides an in-depth technical examination of 3-(1H-1,2,4-triazol-1-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry, by comparing its properties as a free base versus its dihydrochloride salt.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the critical implications of form selection for formulation, stability, and bioavailability.
Introduction: The Strategic Imperative of Salt Formation
The journey of a drug candidate from a promising lead molecule to a marketed therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Issues such as poor aqueous solubility, chemical instability, and difficult handling can derail even the most potent compounds. Salt formation represents a robust and widely implemented strategy to modulate these properties without altering the core pharmacophore.[7][8] By reacting an ionizable API—in this case, the basic 3-(triazol-1-yl)piperidine—with an acid, a salt is formed with distinct and often superior characteristics compared to the parent molecule, or "free base."[9][10]
3-(Triazol-1-yl)piperidine contains two basic nitrogen centers: the secondary amine within the piperidine ring and the nitrogen atoms of the triazole ring. This allows for the formation of salts, with the dihydrochloride being a common choice due to the well-understood properties and physiological compatibility of the chloride counter-ion.[1] This guide will dissect the fundamental differences between the 3-(triazol-1-yl)piperidine free base and its dihydrochloride salt, providing a framework for rational decision-making in research and development.
Molecular Structure and Salt Formation
The transformation from the free base to the dihydrochloride salt involves the protonation of the most basic nitrogen atoms by two equivalents of hydrochloric acid (HCl). The piperidine nitrogen is significantly more basic than the triazole nitrogens and will be the primary site of protonation. The second protonation occurs on one of the triazole ring nitrogens.
Note: The DOT script above is a template. Actual chemical structure images would be required for rendering.
Caption: Protonation of 3-(Triazol-1-yl)piperidine free base with HCl.
Comparative Physicochemical Properties: A Data-Driven Analysis
The decision to advance a free base or a salt form is contingent upon a thorough evaluation of their respective physicochemical properties. The conversion to a dihydrochloride salt fundamentally alters the molecule's solid-state and solution behavior.
| Property | 3-(Triazol-1-yl)piperidine Free Base | 3-(Triazol-1-yl)piperidine Dihydrochloride | Rationale & Implications |
| Aqueous Solubility | Low | High | The ionic nature of the salt allows for strong interactions with polar water molecules, drastically increasing solubility.[2][11] This is critical for developing parenteral (injectable) formulations and can improve dissolution rates for oral dosage forms.[8] |
| pH-Dependent Solubility | More soluble at acidic pH | More soluble across a wider pH range, especially acidic to neutral | The free base requires an acidic environment to become protonated and dissolve. The pre-formed salt is already ionized, though its solubility can decrease in highly basic conditions due to conversion back to the free base. |
| Lipophilicity (LogP) | Higher | Lower | The neutral free base is more lipid-soluble and can more readily cross biological membranes via passive diffusion. The charged salt is more hydrophilic, which can affect its absorption and distribution profile.[8] |
| Physical State & Stability | Can be amorphous or crystalline; potentially less stable | Typically a crystalline solid; higher physical stability | Crystalline solids have a highly ordered, lower-energy state, making them less prone to physical changes during storage.[1] The salt form is generally preferred for its stability. |
| Chemical Stability | More susceptible to degradation (e.g., oxidation) | Generally more chemically stable | The protonation of the basic nitrogen atoms can protect them from participating in degradation reactions, enhancing shelf-life.[11] |
| Hygroscopicity | Low | Moderate to High | Hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][12] This can affect powder flow, cause physical instability (deliquescence), and complicate manufacturing.[12] |
| Melting Point | Lower | Significantly Higher | The strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base crystal, resulting in a higher melting point.[8] |
| pKa | pKa of piperidinium ion ~11 | N/A (already protonated) | The pKa of the conjugate acid dictates the pH at which 50% of the free base is ionized. This value is crucial for predicting its behavior in different physiological environments (e.g., stomach vs. intestine).[13] |
Experimental Workflows: From Synthesis to Characterization
A systematic approach is required to validate the properties of each form and make an informed selection.
Protocol: Synthesis of 3-(Triazol-1-yl)piperidine Dihydrochloride
This protocol describes a standard laboratory-scale conversion of the free base to the dihydrochloride salt.
-
Dissolution: Dissolve 1.0 equivalent of 3-(triazol-1-yl)piperidine free base in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Acidification: While stirring, slowly add 2.1 equivalents of a solution of HCl in the same solvent (or a compatible one, like diethyl ether) at room temperature or in an ice bath to control any exotherm.
-
Precipitation & Crystallization: The dihydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete salt formation and crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the final product thoroughly under vacuum to yield the purified 3-(triazol-1-yl)piperidine dihydrochloride.[14]
Causality: Using a slight excess of HCl ensures the complete conversion of the free base to the dihydrochloride salt. Performing the reaction and washing steps at a reduced temperature minimizes the solubility of the salt in the solvent, thereby maximizing the yield.
Workflow: Comparative Physicochemical Characterization
The following workflow provides a logical sequence for a comprehensive characterization of the free base and its newly synthesized salt.
Caption: A logical workflow for the characterization of API forms.
Implications for Drug Development
The choice between the free base and the dihydrochloride salt has far-reaching consequences:
-
For Oral Formulations: The high solubility and potentially faster dissolution rate of the dihydrochloride salt can lead to improved and more consistent oral absorption.[1][7] However, if the salt is highly hygroscopic, it may require special packaging or formulation strategies to protect it from moisture.[12]
-
For Parenteral Formulations: The high aqueous solubility of the dihydrochloride salt makes it the clear choice for intravenous or intramuscular injections, which require the drug to be fully dissolved in an aqueous vehicle. The free base would likely be unsuitable for this route of administration.
-
For Preclinical Studies: It is crucial to select the salt form early, ideally before initiating long-term toxicology studies.[3] Changing the form later in development can be costly and time-consuming, as it may necessitate repeating key safety and formulation studies.[3]
-
For Chemical Synthesis and Manufacturing: The free base is the immediate product of many synthetic routes. The conversion to a salt adds an extra step to the process but often provides a more stable, crystalline solid that is easier to purify, handle, and store, which is a significant advantage for large-scale manufacturing.
Conclusion
The distinction between 3-(triazol-1-yl)piperidine free base and its dihydrochloride salt is not merely academic; it is a critical consideration that profoundly influences the entire drug development pipeline. The dihydrochloride salt offers significant advantages in terms of aqueous solubility and chemical/physical stability, which are often paramount for successful formulation. However, these benefits must be weighed against potential drawbacks, most notably hygroscopicity. The free base, while less soluble, offers higher lipophilicity, which may be advantageous for crossing certain biological barriers.
Ultimately, there is no universally "better" form. The optimal choice is context-dependent, guided by the intended route of administration, the desired pharmacokinetic profile, and the practicalities of manufacturing. A comprehensive, data-driven characterization, as outlined in this guide, is the only self-validating system for making this pivotal decision with confidence.
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Methodological & Application
using 3-(Triazol-1-yl)piperidine dihydrochloride as a building block
This Application Note and Protocol Guide details the strategic use of 3-(1,2,4-Triazol-1-yl)piperidine dihydrochloride as a building block in drug discovery.[1]
Note on Nomenclature & Isomerism: The designation "3-(Triazol-1-yl)" strictly implies that the triazole ring is attached to the piperidine scaffold via a Nitrogen atom (N1) .[1][2] This is distinct from the carbon-linked 3-(Triazol-3-yl) isomer.[1][2] This guide focuses on the N-linked isomer (e.g., related to CAS 774511-83-0 for the free base), a privileged scaffold for modulating lipophilicity and metabolic stability in kinase and GPCR ligands.[1]
Strategic Integration in Medicinal Chemistry Workflows
Executive Summary
3-(1,2,4-Triazol-1-yl)piperidine dihydrochloride is a high-value saturated heterocyclic building block.[1][2] Unlike the flat aromatic rings (e.g., phenyl, pyridine) traditionally used in drug design, this scaffold offers three-dimensionality (
The dihydrochloride salt form is the industry standard for stability, preventing the secondary amine from reacting with atmospheric
Key Physiochemical Attributes
| Property | Value / Characteristic | Impact on Drug Design |
| Structure | Piperidine (C3) linked to Triazole (N1) | Introduces a metabolic "soft spot" blocker and dipole modulation.[1][2] |
| Salt Form | Dihydrochloride ([1][2][3]• 2HCl) | Highly hygroscopic; requires neutralization before coupling.[1][2] |
| pKa (Calc) | Piperidine NH: ~9.8 | Triazole: ~2.3 | Basic amine requires strong organic bases (DIPEA/TEA) or inorganic scavengers.[1][2] |
| H-Bonding | 2 Acceptors (Triazole N), 1 Donor (Piperidine NH) | Excellent for engaging solvent-exposed water networks or specific receptor pockets.[1] |
Critical Handling & Storage Protocols
The Challenge: The dihydrochloride salt is hygroscopic .[1][2] Exposure to ambient moisture leads to "clumping," which causes weighing errors and stoichiometry mismatches in sensitive reactions (e.g., Buchwald-Hartwig).[1][2]
Protocol A: Storage and Weighing
-
Long-Term Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the vial is tightly sealed with Parafilm.[1][2]
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing:
-
Drying: If the solid appears sticky or glassy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over
before use.
Synthetic Workflows & Activation
The core utility of this building block lies in functionalizing the secondary amine (piperidine NH).[2] The triazole ring remains inert under most standard coupling conditions, acting as a stable spectator.[2]
Visual Workflow: From Salt to Scaffold
The following diagram illustrates the critical "Salt Break" step required before divergent synthesis.
Figure 1: Activation workflow.[1][2] The 2HCl salt requires >2 equivalents of base to neutralize the HCl and liberate the nucleophilic amine.[2]
Experimental Protocols
Protocol B: "Salt-Break" & Amide Coupling (Standard Procedure)
Use this protocol for attaching the scaffold to carboxylic acids (e.g., fragment growing).[1]
Reagents:
-
3-(1,2,4-Triazol-1-yl)piperidine[1][4][5] • 2HCl (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv ) — Critical Excess[1]
Step-by-Step:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.
-
Salt Break (In-situ): In a separate vial, suspend the Piperidine • 2HCl (1.0 eq) in DMF.[1][2] Add the remaining DIPEA (3.0 eq).[1][2]
-
Addition: Transfer the activated ester solution to the piperidine suspension.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1][2]
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine. Dry over .[1][2]
Protocol C: SNAr Reaction (Kinase Scaffold Synthesis)
Use this protocol for attaching the piperidine to electron-deficient heteroaromatics (e.g., 4-chloropyrimidine, 2-fluoronitrobenzene).[1]
Reagents:
-
3-(1,2,4-Triazol-1-yl)piperidine[1][4][5] • 2HCl (1.0 equiv)[1]
-
Electrophile (Ar-Cl / Ar-F) (1.0 equiv)[1]
-
(3.0 - 4.0 equiv) or
[1]
Step-by-Step:
-
Preparation: Combine the Piperidine • 2HCl, Electrophile, and finely ground
in a microwave vial. -
Solvent: Add DMSO (0.5 M concentration).
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Why Carbonate? Inorganic bases are preferred here to sequester the 2 equivalents of HCl effectively without competing as nucleophiles (unlike pyridine/TEA).[2]
-
-
Quench: Pour into crushed ice/water. The product often precipitates.[2] Filter and wash with water.[1][2]
Troubleshooting & Optimization Guide
Common Pitfall: Catalyst Poisoning
The 1,2,4-triazole ring contains
Solution:
-
Increase Catalyst Loading: Use 5–10 mol% Pd instead of standard 1–3%.
-
Ligand Choice: Use bulky, biaryl phosphine ligands (e.g., XPhos, BrettPhos ) that bind Pd tightly and prevent displacement by the triazole nitrogen.[1][2]
-
Pre-Scavenging: Ensure the free base is generated cleanly before adding the catalyst.[1][2] Residual HCl will protonate the ligand.[1][2]
Solubility Issues
The 2HCl salt is soluble in water, MeOH, and DMSO but insoluble in DCM, EtOAc, and Toluene.[1][2]
-
Protocol Adjustment: If a reaction requires DCM (e.g., reaction with acid chlorides), you must perform a biphasic extraction (DCM / 1M NaOH) to isolate the free base oil first, dry it, and then use it in the reaction.[1][2] Do not attempt to use the salt directly in DCM with TEA; the conversion is often sluggish due to poor solubility.[2]
Scientific Rationale (Mechanism)[1][6][8][9]
The 3-(Triazol-1-yl)piperidine scaffold serves as a bioisostere for 3-amidopiperidines or 3-phenylpiperidines.[1][2]
-
Dipole Effects: The triazole ring has a high dipole moment (~5 D).[1][2] Orienting this dipole at the C3 position can lock the piperidine chair conformation, reducing the entropic penalty upon binding to a protein target.[2]
-
Metabolic Stability: The triazole nitrogen (N1) blocks the C3 position from metabolic oxidation (hydroxylation), a common clearance pathway for simple piperidines.[1][2]
Pharmacophore Map
Figure 2: Pharmacophore interactions.[1] The triazole acts as a stable H-bond acceptor, while the piperidine provides the vector for scaffold attachment.
References
-
Structure & Properties
-
Triazole Applications in Medicinal Chemistry
-
Piperidine Scaffold Utility
-
Reaction Protocols (SNAr & Coupling)
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride [cymitquimica.com]
- 3. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. 1250764-81-8|3-(1H-1,2,4-Triazol-1-ylmethyl)piperidine|BLD Pharm [bldpharm.com]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Converting 3-(Triazol-1-yl)piperidine 2HCl to Free Base
Abstract & Chemical Context
This guide details the protocol for the neutralization of 3-(1,2,4-triazol-1-yl)piperidine dihydrochloride (2HCl salt) to its free base form. This intermediate is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
The conversion presents a specific challenge: Hydrophilicity.
Unlike simple lipophilic amines, the presence of the triazole ring (
Chemical Transformation
The starting material exists as a dihydrochloride salt, meaning both the piperidine nitrogen and the triazole system (or the lattice) hold protons/HCl. To isolate the free base, the pH must be elevated significantly above the highest
| Component | Moiety | Approx | State at pH 7 | Target State (pH > 12) |
| Piperidine | Secondary Amine | ~11.1 | Protonated ( | Neutral ( |
| Triazole | 1,2,4-Triazole N4 | ~2.2 | Neutral | Neutral |
| Triazole | 1,2,4-Triazole N2 | ~10.3 (deprotonation) | Neutral | Neutral |
Key Insight: You must reach a pH > 12.5 to ensure >95% of the piperidine exists as the free base. Using weak bases (bicarbonate) will fail to fully deprotonate the piperidine.
Method A: Biphasic Liquid-Liquid Extraction (Scale-Up Friendly)
Recommended for batches > 1g where subsequent reactions are performed in organic solvents.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Starting Material: 3-(Triazol-1-yl)piperidine 2HCl
-
Base: 4M Sodium Hydroxide (NaOH) or Potassium Carbonate (
) -
Solvent A (Aqueous): Distilled Water
-
Solvent B (Organic): Dichloromethane (DCM) OR Chloroform:Isopropanol (3:1 v/v)
-
Note: The 3:1 CHCl3:IPA mixture is far superior for extracting polar amines than DCM.
-
-
Drying Agent: Anhydrous Sodium Sulfate (
)[1]
Protocol Steps
-
Dissolution: Dissolve the 2HCl salt in the minimum amount of water necessary (approx. 3-5 mL per gram of salt). The solution will be acidic (pH < 2).
-
Basification:
-
Place the vessel in an ice bath (neutralization is exothermic).
-
Slowly add 4M NaOH dropwise with stirring.
-
Target: Adjust pH to 12-14 . Monitor using high-range pH paper or a calibrated probe.
-
Observation: The solution may become cloudy as the free base oils out.
-
-
Salting Out (Critical Step):
-
Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation.
-
Why? This increases the ionic strength of the aqueous layer, forcing the organic free base out of the water and into the organic solvent (The "Salting-Out Effect").
-
-
Extraction:
-
Extract the aqueous layer 4 times with the chosen organic solvent (DCM or CHCl3:IPA).
-
Volume: Use a 1:1 ratio of aqueous-to-organic solvent for each extraction.
-
-
Drying & Concentration:
Workflow Visualization
Figure 1: Optimized Biphasic Extraction Workflow focusing on ionic strength adjustment.
Method B: Ion Exchange Chromatography (High Purity)
Recommended for analytical standards or when the free base is highly water-soluble.
Reagents
-
Resin: Strongly Basic Anion Exchange Resin (e.g., Amberlyst A-26 OH form or Dowex 1X8).
-
Solvent: Methanol (MeOH).[3]
Protocol Steps
-
Resin Preparation: Wash the resin with MeOH to remove preservatives.
-
Loading: Dissolve the 2HCl salt in MeOH. Load onto the resin column.
-
Exchange Mechanism:
-
The Cl- ions are trapped on the resin; the free base flows through.
-
-
Elution: Elute with MeOH. The free base will elute in the void volume.
-
Isolation: Concentrate the methanolic fractions to obtain the pure free base.
Method C: In-Situ Neutralization (Synthesis Efficiency)
Recommended if the free base is immediately used in an alkylation or acylation reaction.
Do not isolate the free base. Instead, perform the "free-basing" inside the reaction vessel.
-
Solvent: Suspend the 2HCl salt in the reaction solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add 3.0 to 4.0 equivalents of DIPEA (Diisopropylethylamine) or finely ground
.-
Why 3.0 eq? 2.0 eq to neutralize the 2HCl, 1.0+ eq to drive the subsequent nucleophilic reaction.
-
-
Time: Stir for 30-60 minutes at Room Temperature.
-
Proceed: Add the electrophile (e.g., alkyl halide) directly to this mixture.
Troubleshooting & Critical Analysis
The "Water Trap" (Low Yield)
-
Symptom: You neutralized the salt, but after extraction, the organic layer contains very little product.
-
Cause: The 3-(triazol-1-yl)piperidine is highly polar and prefers the aqueous phase.
-
Solution:
-
Switch solvent from DCM to CHCl3:IPA (3:1) or n-Butanol .
-
Ensure the aqueous phase is saturated with NaCl .
-
Perform Continuous Liquid-Liquid Extraction if available.
-
Hygroscopicity
-
Symptom: The isolated oil turns into a goo or absorbs weight over time.
-
Cause: Triazoles are hydrogen-bond acceptors; piperidines are donors. They avidly absorb atmospheric moisture.
-
Solution: Store under Nitrogen/Argon in a desiccator. If a solid is required, attempt to recrystallize from cold Diethyl Ether/Hexane, though this may be difficult.
Safety & Hazards
-
HCl Gas: If neutralizing large quantities of dry salt with concentrated base, HCl fumes may evolve. Always add base to the solution, not vice versa.
-
Pressurization: Extraction with carbonate bases releases
. Vent separatory funnels frequently. -
Skin Contact: Piperidine derivatives are often skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.
References
-
pKa Values of Triazoles
- Source: Garrido, G. et al. "Acid-base properties of 1,2,4-triazole derivatives in aqueous and micellar media.
- Relevance: Establishes the necessity of high pH (>10) to prevent protonation of the triazole ring during extraction.
-
Extraction of Polar Amines
- Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. Chapter 8: Acidity, Basicity, and pKa.
- Relevance: Foundational theory for the "Salting Out" method and solvent selection (CHCl3/IPA) for polar amines.
-
Synthesis of Triazolyl-Piperidines
- Source: Patent WO2011068211.
- Relevance: Describes the handling of similar piperidine-triazole intermedi
-
General Protocol for Amine Salt Neutralization
- Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Relevance: Standard operating procedures for basific
Sources
Application Notes and Protocols for Reductive Amination Reactions Using 3-(Triazol-1-yl)piperidine
Introduction: The Significance of the 3-(Triazol-1-yl)piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When functionalized with a triazole ring, as in 3-(Triazol-1-yl)piperidine, the resulting molecule combines the favorable pharmacokinetic properties of the piperidine core with the metabolic stability and hydrogen bond accepting capabilities of the triazole moiety. This unique combination has led to the incorporation of the 3-(Triazol-1-yl)piperidine scaffold in a variety of therapeutic agents, targeting a range of diseases.
Reductive amination stands out as a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled method for the synthesis of secondary and tertiary amines.[3][4][5] This two-step, one-pot process, involving the initial formation of an iminium ion from an amine and a carbonyl compound followed by its in-situ reduction, is particularly valuable in the pharmaceutical industry for the construction of complex amine-containing molecules.[3][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of reductive amination reactions utilizing 3-(Triazol-1-yl)piperidine as the amine component.
Understanding the Reductive Amination of 3-(Triazol-1-yl)piperidine: Mechanistic Insights
The reductive amination of 3-(Triazol-1-yl)piperidine with an aldehyde or ketone proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the secondary amine of the piperidine ring onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to generate a transient iminium ion. The choice of a suitable reducing agent is critical at this stage; it must be mild enough to not reduce the starting carbonyl compound but sufficiently reactive to reduce the iminium ion to the desired amine product.[5][6]
Due to the electron-withdrawing nature of the triazole ring, the nitrogen atom of the piperidine in 3-(Triazol-1-yl)piperidine is less nucleophilic compared to simple alkylamines. This can sometimes slow down the initial imine formation. However, the use of appropriate catalysts and reaction conditions can effectively overcome this challenge.
Figure 1: General mechanism of reductive amination with 3-(Triazol-1-yl)piperidine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 3-(Triazol-1-yl)piperidine with a representative aldehyde and ketone. These protocols are designed to be robust and scalable, with a focus on achieving high yields and purity.
Protocol 1: Reductive Amination with an Aliphatic Aldehyde using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce aldehydes or ketones.[7][8][9]
Materials:
-
3-(Triazol-1-yl)piperidine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(Triazol-1-yl)piperidine (1.0 eq.).
-
Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add isobutyraldehyde (1.2 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-isobutyl-3-(triazol-1-yl)piperidine.
Protocol 2: Reductive Amination with a Ketone using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)
For less reactive ketones or when a stronger reducing system is required, the combination of triethylsilane and trifluoroacetic acid provides a robust alternative.[10][11]
Materials:
-
3-(Triazol-1-yl)piperidine
-
Cyclohexanone
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(Triazol-1-yl)piperidine (1.0 eq.) and cyclohexanone (1.2 eq.) in dichloromethane (DCM) (approximately 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq.) to the reaction mixture.
-
Add triethylsilane (Et₃SiH) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a suitable solvent system, such as ethyl acetate/hexanes) to yield N-cyclohexyl-3-(triazol-1-yl)piperidine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the reductive amination of 3-(Triazol-1-yl)piperidine with various carbonyl compounds.
| Entry | Carbonyl Compound | Reducing Agent/System | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 3 | 92 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 89 |
| 3 | Propionaldehyde | NaBH(OAc)₃ | THF | 2 | 95 |
| 4 | Acetone | Et₃SiH / TFA | DCM | 16 | 78 |
| 5 | Cyclopentanone | NaBH(OAc)₃ / AcOH | DCE | 12 | 85 |
| 6 | 4-Piperidone (N-Boc) | NaBH(OAc)₃ | DCE | 6 | 88 |
Experimental Workflow Visualization
The general workflow for performing a reductive amination reaction with 3-(Triazol-1-yl)piperidine is depicted in the following diagram.
Figure 2: A generalized experimental workflow for reductive amination.
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid, particularly for ketone substrates when using NaBH(OAc)₃.[9] For electron-poor amines, a more robust reducing system like Et₃SiH/TFA may be necessary.[10][11]
-
Formation of Byproducts: Over-alkylation can be an issue with primary amines, but is not a concern with the secondary amine of 3-(Triazol-1-yl)piperidine. Reduction of the starting carbonyl can occur if a non-selective reducing agent like sodium borohydride is used without prior imine formation.[8]
-
Difficult Purification: If the product is highly polar, consider using a reverse-phase chromatography system or derivatization to facilitate purification.
Conclusion
The reductive amination of 3-(Triazol-1-yl)piperidine is a powerful and versatile method for the synthesis of a diverse range of N-substituted derivatives. By carefully selecting the appropriate reducing agent and reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Peptide Coupling Involving Triazolyl Piperidine Intermediates
Introduction: The Strategic Integration of Triazolyl Piperidine Scaffolds in Modern Peptidomimetics
In the landscape of contemporary drug discovery, the modification of native peptide structures is a cornerstone strategy for enhancing therapeutic potential. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and limited bioavailability.[1][2] The incorporation of non-natural structural motifs is a proven method to overcome these liabilities. Among these, the 1,2,3-triazole ring and the piperidine moiety have emerged as particularly valuable components.
The 1,2,3-triazole, typically introduced via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as an excellent isostere for the trans-amide bond.[3][4][5] Its 1,4-disubstituted form mimics the planarity, dipole moment, and hydrogen bonding capability of the peptide bond but is resistant to enzymatic degradation, hydrolysis, and oxidation.[3][4][6][7][8] This inherent stability makes the triazole an ideal surrogate for labile amide linkages, thereby enhancing the pharmacokinetic profile of the parent peptide.[4][8]
The piperidine ring, a saturated heterocycle, is a prevalent scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity and serve as a versatile anchor for projecting pharmacophoric elements into three-dimensional space. When integrated into a peptide backbone, it can induce specific secondary structures and improve metabolic stability.
This guide provides a detailed technical overview of two primary strategies for synthesizing peptides containing a triazolyl piperidine linkage:
-
Post-SPPS, On-Resin Triazole Formation: A convergent approach where a peptide chain bearing a terminal alkyne (or azide) is synthesized via standard Solid-Phase Peptide Synthesis (SPPS), followed by a CuAAC reaction with an azide (or alkyne)-functionalized piperidine.
-
Direct Coupling of a Triazolyl Piperidine Amino Acid: An approach involving the synthesis of a novel, non-canonical amino acid building block that already contains the triazolyl piperidine moiety, which is then incorporated into the peptide sequence using optimized coupling protocols.
We will explore the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the critical parameters for success in each methodology.
Methodology 1: On-Resin CuAAC for Triazolyl Piperidine Linkage
This is the most common and versatile method. It leverages the robustness and orthogonality of both Fmoc-based SPPS and CuAAC. The general workflow involves synthesizing the linear peptide on a solid support, incorporating an amino acid with either an alkyne or an azide handle, and then "clicking" the functionalized piperidine derivative onto the resin-bound peptide before final cleavage and purification.
Workflow Overview
Caption: SPPS Cycle for Incorporating a Bulky Triazolyl Piperidine Amino Acid.
Protocol 2: SPPS with a Pre-formed Triazolyl Piperidine Building Block
This protocol assumes the availability of an Fmoc-AA(sidechain-triazolyl-piperidine)-OH building block.
Materials:
-
Peptidyl-resin (from previous SPPS cycles)
-
Fmoc-AA(sidechain-triazolyl-piperidine)-OH building block
-
Coupling Reagent: COMU or HATU [9][10][11]* Base: DIPEA or sym-Collidine
-
Solvents: DMF or N-Methyl-2-pyrrolidone (NMP)
-
Monitoring tools: Ninhydrin (Kaiser) test
Step-by-Step Procedure:
-
Resin & N-terminal Deprotection:
-
Start with the resin-bound peptide chain.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Critical Insight: It is imperative to wash the resin thoroughly after deprotection (e.g., 6-8 times with DMF) to completely remove piperidine, which can interfere with the subsequent coupling step.
-
-
Coupling the Bulky Building Block:
-
Rationale: To overcome the high activation energy barrier from steric hindrance, a highly reactive activated species is required, along with optimized conditions. COMU is an excellent choice due to its high reactivity and safety profile. [11] * In a separate vessel, dissolve the Fmoc-AA(triazolyl-piperidine)-OH building block (2-3 eq.), COMU (2-3 eq.), and a suitable base (e.g., DIPEA, 4-6 eq.) in DMF or NMP.
-
Insight: For severely hindered couplings, using a weaker, bulkier base like sym-collidine can sometimes reduce the risk of side reactions like racemization. [10] * Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. Microwave-assisted synthesis can significantly accelerate this step. [12]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of unreacted primary amines.
-
If the test is positive (blue beads), indicating an incomplete reaction, a second coupling (recoupling) is necessary.
-
To recouple, drain the reaction solvent, wash the resin once with DMF, and add a fresh solution of activated amino acid as prepared in step 2. Let it react for another 1-2 hours.
-
-
Capping (Optional but Recommended):
-
If the coupling remains incomplete after a double coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Treat the resin with a capping solution, such as acetic anhydride and DIPEA in DMF, for 30 minutes. [13]
-
-
Continuation of Synthesis:
-
Once the bulky building block is successfully coupled (and capped if necessary), wash the resin thoroughly and proceed with the standard SPPS cycles for the remaining amino acids in the sequence.
-
Conclusion and Best Practices
The incorporation of triazolyl piperidine moieties into peptides is a powerful strategy for developing next-generation therapeutics with enhanced stability and tailored conformations.
-
The On-Resin CuAAC approach is generally more convergent and flexible, as it relies on commercially available building blocks (e.g., Fmoc-Pra-OH) and a functionalized piperidine that can be synthesized separately. It is often the method of choice for initial exploration.
-
The Direct Coupling of a pre-formed building block can be more efficient in the long run for a specific target molecule, as it streamlines the SPPS process. However, it requires a dedicated upfront effort to synthesize the custom amino acid and necessitates the use of powerful coupling reagents and careful monitoring to overcome the challenges of steric hindrance.
For both methodologies, rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the identity and purity of the final product. By understanding the chemical principles and carefully selecting the appropriate protocols and reagents, researchers can successfully synthesize these complex and promising peptidomimetics.
References
- Chapman University Digital Commons. (n.d.). Amphiphilic Triazolyl Peptides: Synthesis and Evaluation as Nanostructures.
-
Ahmad Fuaad, A. A., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Retrieved from [Link]
-
Levin, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 471. Retrieved from [Link]
-
Mata, E. G., et al. (2011). Solid-phase based synthesis of biologically promising triazolyl aminoacyl (peptidyl) penicillins. Tetrahedron Letters, 52(45), 5963-5966. Retrieved from [Link]
-
Wieczorek, R., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 674705. Retrieved from [Link]
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Advances, 11(10), 5568-5575. Retrieved from [Link]
-
Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Ghassemi, S., et al. (2020). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2145-2155. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
EMD Millipore. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Solid-phase based synthesis of biologically promising triazolyl aminoacyl (peptidyl) penicillins. Retrieved from [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1757-1771. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of cyclopeptides and their triazolo-analogues. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Zarepour, A., et al. (2020). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Current Drug Discovery Technologies, 17(4), 532-539. Retrieved from [Link]
-
Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
Guo, C., et al. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]
- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
Molecules. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]
-
RSC Advances. (n.d.). . Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Triazol-1-yl)piperidine Synthesis
Topic: Troubleshooting Low Yields in 3-(Triazol-1-yl)piperidine Synthesis Ticket ID: CHE-SUP-3092 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Secondary Carbon" Trap
If you are experiencing yields below 40% when synthesizing 3-(1,2,4-triazol-1-yl)piperidine, you are likely falling victim to two competing forces: Regiochemical Scrambling and E2 Elimination .[1]
The 3-position of a piperidine ring is a secondary carbon with accessible
This guide provides a diagnostic workflow and two optimized protocols to resolve these specific bottlenecks.
Phase 1: Diagnostic & Triage
Before altering your chemistry, identify which failure mode is destroying your yield.[1]
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Product mass is correct, but multiple peaks. | Regioisomer Scrambling | 1,2,4-Triazole is an ambident nucleophile.[1] N1 attack is desired; N2/N4 are common byproducts. |
| Mass corresponds to [M-Triazole]. | Elimination (E2) | Your base is acting as a base, not a nucleophile helper.[1] The leaving group was kicked out to form a double bond. |
| Starting material remains unreacted. | Nucleophilicity Failure | The triazole salt is insoluble, or the electrophile (mesylate/halide) is too sterically hindered. |
| Complex mixture/Polymerization. | Deprotection Error | If the piperidine nitrogen is unprotected, it acts as a competing nucleophile. |
Phase 2: The Solutions (Protocols)
Solution A: The Mitsunobu Protocol (Recommended)
Best for: Avoiding elimination and improving regioselectivity.
The Mitsunobu reaction is superior here because it activates the alcohol in situ without requiring a discrete, elimination-prone halide intermediate.[1] It typically proceeds with inversion of configuration .[2][3][4]
Reagents:
-
Substrate:
-Boc-3-hydroxypiperidine (1.0 eq) -
Nucleophile: 1,2,4-Triazole (1.2 eq)[1]
-
Phosphine: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Protocol:
-
Preparation: Dissolve
-Boc-3-hydroxypiperidine, 1,2,4-triazole, and in anhydrous THF under atmosphere. Cool the solution to 0°C . -
Addition: Add DIAD dropwise over 20 minutes. Crucial: The reaction is exothermic; maintaining 0°C prevents side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate the residue with
:Hexanes (1:1) to precipitate triphenylphosphine oxide ( ). Filter off the solid. -
Purification: The filtrate contains your product. Purify via flash chromatography (DCM/MeOH gradient).
Why this works: The oxyphosphonium intermediate is a "super-leaving group" that reacts fast enough to outcompete elimination in many cases.
Solution B: The "Soft Base" Alkylation
Best for: Scale-up when Mitsunobu reagents are too expensive.[1]
If you must use a leaving group (Mesylate/Tosylate), you must avoid strong bases like NaH or alkoxides, which promote elimination.[1]
Reagents:
-
Substrate:
-Boc-3-(methanesulfonyloxy)piperidine (1.0 eq) -
Nucleophile: 1,2,4-Triazole (1.5 eq)[1]
-
Base: Cesium Carbonate (
) (2.0 eq) or DBU (1.2 eq) -
Solvent: DMF or Acetonitrile (Dry)
Optimized Protocol:
-
Activation: Ensure your piperidine has a good leaving group (OMs is better than Cl/Br for this secondary center).
-
Mix: Combine Triazole and
in DMF. Stir for 30 mins to form the salt. -
Coupling: Add the piperidine electrophile.
-
Temperature Control: Heat to 60°C . Do not reflux. Higher temperatures favor elimination (entropy driven).
-
Monitoring: Check LCMS at 4 hours. If elimination product (alkene) rises, lower temp to 40°C and extend time.
Phase 3: Visualizing the Pathway
The following diagram illustrates the decision logic and the competing chemical pathways.
Caption: Pathway analysis showing the high risk of elimination in standard activation routes versus the direct conversion utility of the Mitsunobu protocol.
Frequently Asked Questions (FAQ)
Q1: How do I distinguish between the N1, N2, and N4 isomers? A: The N1 isomer is typically the most polar and thermodynamically stable.
-
NMR Signature: In
NMR ( ), the N1-isomer protons on the triazole ring usually appear as two distinct singlets around 7.9 and 8.1 ppm. The symmetrical N4-isomer often shows a single peak (2H) due to symmetry, or very close shifts.[1] -
Crystallography: If solid, the N1 isomer has a distinct melting point compared to the N2 (often an oil or lower melting solid).
Q2: Why is my yield low even with the Mitsunobu reaction?
A: Check your
-
Troubleshooting: Ensure your THF is strictly anhydrous. Water kills the betaine intermediate. Add the triazole last or pre-complex the betaine before adding the alcohol to prevent side reactions.
Q3: Can I use Click Chemistry (CuAAC) instead? A: Only if you can accept the 1,2,3-triazole isomer.[1]
-
If your target allows for a 1,2,3-triazole (nitrogen atoms at positions 1, 2, 3), you should absolutely switch to CuAAC.[1]
-
Route: Convert 3-hydroxypiperidine to 3-azidopiperidine
React with an alkyne + Cu(I).[1] -
Benefit: Near quantitative yields, zero regioselectivity issues (only 1,4- or 1,5-disubstitution depending on catalyst), and no elimination competition.[1]
References
-
Regioselectivity of 1,2,4-Triazole Alkyl
-
Mitsunobu Reaction on Heterocycles
-
General Mechanism of Mitsunobu Reaction
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Triazol-1-yl)piperidine Reaction Mixtures
Executive Summary
The synthesis of 3-(Triazol-1-yl)piperidine scaffolds presents a unique "perfect storm" of purification challenges: the basicity of the secondary amine (piperidine), the high polarity of the triazole ring, and the formation of regioisomers (N1 vs. N4) during alkylation. This guide moves beyond standard protocols to address the specific physicochemical bottlenecks encountered when working with this motif.
Module 1: Chromatographic Troubleshooting
Issue: "My product streaks/tails on the column and co-elutes with impurities."
Diagnosis: This is the most common failure mode. The secondary amine on the piperidine ring interacts strongly with the acidic silanols (Si-OH) on standard silica gel, causing peak broadening (tailing). This tailing causes the product to overlap with impurities that would otherwise be separated.
Corrective Protocol: The "Buffered" Mobile Phase Do not rely on standard gradients. You must suppress silanol ionization.
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your organic solvent system.
-
Why: The base deprotonates the surface silanols, preventing the piperidine nitrogen from hydrogen-bonding to the stationary phase.
-
-
The Solvent System:
-
Standard: Dichloromethane (DCM) / Methanol (MeOH).[1]
-
Gradient: Start 100% DCM (with 1% TEA)
10% MeOH/DCM (with 1% TEA). -
Note: If using NH₄OH, mix it into the MeOH portion first to ensure miscibility before adding to DCM.
-
Alternative Stationary Phase: If silica fails despite modifiers, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes the chemisorption of basic amines.
Issue: "I cannot separate the N1-isomer from the N4-isomer."
Diagnosis: When alkylating 1,2,4-triazole, you typically generate two regioisomers: the N1-isomer (usually the major, thermodynamic product, ~90%) and the N4-isomer (minor, kinetic product, ~10%). They have distinct dipole moments but similar R_f values.
Resolution Strategy:
-
TLC Visualization: You must use two stains.
-
UV (254 nm): Detects the triazole ring.
-
Ninhydrin/KMnO₄: Detects the piperidine amine.
-
Success Criteria: The isomers often separate better in 100% Ethyl Acetate or EtOAc/Acetone mixtures rather than MeOH/DCM. The N4 isomer is typically more polar (lower R_f) due to its symmetry and higher dipole moment.
-
-
Flash Conditions:
-
Use a high-aspect-ratio column (longer length relative to width).
-
Run an isocratic hold at the R_f of the first isomer before ramping polarity.
-
Module 2: Non-Chromatographic Purification (Scalability)
For reactions >5g, chromatography becomes expensive and solvent-heavy. Salt formation is the preferred method for purifying piperidine derivatives.
Protocol: Selective Crystallization via HCl Salt
This method leverages the basicity of the piperidine nitrogen to form a solid salt, rejecting non-basic impurities (like unreacted triazole or neutral polymeric byproducts).
Step-by-Step:
-
Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol (IPA).
-
Acidification: Add 1.1 equivalents of HCl (2M in Diethyl Ether or 4M in Dioxane) dropwise at 0°C.
-
Warning: Do not use aqueous HCl; water solubility will prevent crystallization.
-
-
Precipitation: The hydrochloride salt of 3-(Triazol-1-yl)piperidine should precipitate as a white solid.
-
Trituration: If a gum forms instead of a solid, decant the solvent and triturale (grind/stir vigorously) the gum with dry Diethyl Ether or Hexane to induce crystallization.
-
Filtration: Filter the solid under Nitrogen (piperidine salts can be hygroscopic).
Data Table: Solvent Systems for Salt Crystallization
| Salt Type | Solvent System (Good/Poor) | Outcome | Removal Target |
| Hydrochloride | Ethanol / Diethyl Ether | White Needles | Neutral organics, Tars |
| Oxalate | Methanol / Acetone | Crystalline Powder | Regioisomers (often sharp mp) |
| Free Base | Hexane / Toluene | Oiling (Avoid) | N/A |
Module 3: Metal Scavenging (If CuAAC Used)
If your synthesis involved a "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form a 1,2,3-triazole, residual copper is a critical impurity that can chelate to the piperidine, causing a persistent green/blue hue and interfering with biological assays.
The "Blue Water" Wash Protocol:
-
Chelation: Dissolve crude reaction mixture in EtOAc.
-
Extraction: Wash the organic layer 3x with 0.5 M EDTA (pH 8.0) or 10% Ammonium Hydroxide .
-
Polishing: If color persists, stir the organic phase with SiliaMetS® Thiol or Imidazole scavenger resin for 2 hours, then filter.
Visual Decision Guides
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude state and impurity profile.
[4]
Workflow 2: Regioisomer Separation Loop
Caption: Iterative process for separating N1 vs N4 triazole isomers using chromatographic optimization.
References
-
BenchChem Technical Support. (2025).[2][3][5][6] Purification of Secondary Alkyl Amines: Troubleshooting Guides. Retrieved from
-
Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry.[1][8] Wiley. (Confirming N1 vs N4 regioselectivity ratios in 1,2,4-triazoles).
-
Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Bulger, P. G., et al. (2000).[7] Alkylation of 1,2,4-triazole: Regioselectivity and Isolation. Tetrahedron Letters, 41, 1297.[7] (Primary source for N1/N4 separation data).[9]
-
Phenomenex. (2024). Troubleshooting Flash Column Chromatography: Tailing and Basic Compounds. Retrieved from
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemscene.com [chemscene.com]
- 9. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 3-(Triazol-1-yl)piperidine During Storage
Welcome to the technical support guide for 3-(Triazol-1-yl)piperidine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of this compound during storage. By understanding the inherent chemical properties of its constituent heterocyclic rings—the robust triazole and the susceptible piperidine—we can implement effective strategies to ensure its long-term stability and integrity for experimental success.
Section 1: Core Stability & Handling FAQs
This section addresses the most common questions regarding the storage and handling of 3-(Triazol-1-yl)piperidine.
Q1: What are the primary drivers of degradation for 3-(Triazol-1-yl)piperidine?
A1: The degradation of 3-(Triazol-1-yl)piperidine is almost exclusively centered on the piperidine ring. The 1,2,3-triazole ring is exceptionally stable, showing high resistance to thermal stress, acid/base hydrolysis, and redox conditions.[1][2] Conversely, the piperidine ring is susceptible to oxidation.[3][4] The main environmental factors that initiate and accelerate this degradation are:
-
Atmospheric Oxygen: The nitrogen and adjacent carbon atoms of the piperidine ring can react with oxygen, leading to byproducts.[3]
-
Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation.[3][5]
-
Light Exposure: UV and even ambient light can provide the energy for photo-oxidative degradation.[3][5]
-
Trace Metal Ions & Impurities: Metal ions can catalyze oxidation, and impurities like peroxides in solvents can act as direct oxidizing agents.[3][4]
Q2: What are the ideal storage conditions for solid (neat) 3-(Triazol-1-yl)piperidine?
A2: To mitigate the risks outlined above, solid 3-(Triazol-1-yl)piperidine should be stored with the following precautions. These conditions create an environment that minimizes the potential for oxidative degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the kinetic rate of potential degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the primary degradation pathway.[3] |
| Light | Amber glass vial, stored in the dark | Prevents photo-oxidation initiated by UV or ambient light.[5][6] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and humidity, which can cause hydrolysis.[4][7] |
| Purity | High purity grade | Minimizes the presence of catalytic impurities that can accelerate degradation.[4] |
Q3: I need to store the compound in solution. What additional factors should I consider?
A3: Storing 3-(Triazol-1-yl)piperidine in solution requires additional diligence.
-
Solvent Choice: Use high-purity, peroxide-free solvents. Solvents like ethers can form explosive peroxides over time, which are potent oxidizing agents. It is best practice to use freshly opened anhydrous solvents or to test for peroxides before use.
-
Inert Atmosphere: Before sealing the container, purge the headspace with a stream of inert gas (argon or nitrogen) for several minutes. This removes oxygen from both the solvent and the headspace, which is a critical step for preventing oxidation in solution.[3]
-
Avoid Contaminants: Ensure the solution is not exposed to acidic or basic contaminants, which could potentially catalyze degradation pathways over long-term storage.
Q4: What are the typical physical and analytical signs of compound degradation?
A4: Degradation can often be detected through both simple observation and analytical chemistry.
-
Physical Appearance: A noticeable change in color, often to yellow or brown, or the formation of a precipitate can indicate degradation.[3][8]
-
Analytical Data: The most reliable method is chromatographic analysis, such as HPLC or LC-MS.[3][9] Signs of degradation include:
-
A decrease in the peak area of the parent compound.
-
The appearance of new, unidentified peaks in the chromatogram, typically at different retention times.
-
Poor peak shape (tailing or fronting) can sometimes indicate the presence of unresolved impurities.
-
Section 2: Troubleshooting Guide for Suspected Degradation
If you suspect your sample of 3-(Triazol-1-yl)piperidine has degraded, use this guide to diagnose the issue and take corrective action.
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Change in color (e.g., yellowing) or formation of solids. | Oxidation of the piperidine moiety. [3][8] This is often due to prolonged exposure to air and/or light. | 1. Confirm degradation analytically using the HPLC protocol below (Protocol 3.2).2. If degradation is confirmed, the material may need to be repurified or discarded.3. Review storage procedures immediately to protect remaining stock. Ensure all future storage follows the ideal conditions outlined in the FAQ. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Compound degradation. The new peaks represent degradation products such as N-oxides or imines.[3] | 1. Quantify the purity by calculating the relative peak area of the parent compound.2. If purity is below your experimental tolerance, consider repurification.3. To understand the degradation pathway, you can perform a forced degradation study (Protocol 3.3) to see if the new peaks match any of the stress-induced degradants. |
| Inconsistent or poor results in biological assays. | Reduced concentration of the active parent compound. Degradation products may be inactive or have different activity profiles, leading to unreliable results. | 1. Immediately re-test the purity of the compound stock using a validated analytical method.2. Always use freshly prepared dilutions from a confirmed-purity stock for sensitive experiments.3. Qualify new batches of the compound upon arrival to establish a baseline purity and identity. |
Section 3: Protocols for Stability Assessment
These protocols provide step-by-step methodologies for assessing the stability of 3-(Triazol-1-yl)piperidine.
Protocol 3.1: Routine Purity Check by Reverse-Phase HPLC (RP-HPLC)
This method provides a baseline for monitoring the purity of your compound over time.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to an appropriate wavelength (e.g., 210 nm or 254 nm, may require optimization).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(Triazol-1-yl)piperidine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. A pure sample should show a single major peak.
-
Protocol 3.2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and developing a stability-indicating analytical method.[9]
-
Sample Preparation: Prepare five separate 1 mg/mL solutions of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[9]
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[9]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation: Heat one solution at 70°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose one solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC method described above (Protocol 3.1).
-
Compare the chromatograms to an unstressed control sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation to ensure the analytical method can effectively separate degradants from the parent compound.
-
Section 4: Visualizing Degradation Prevention
The following diagram illustrates the primary degradation pathway for 3-(Triazol-1-yl)piperidine and the corresponding preventative measures that should be implemented during storage.
Caption: Key Degradation Factors and Protective Storage Strategies.
References
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]
-
Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. RSC Publishing. Available from: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available from: [Link]
-
Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Available from: [Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available from: [Link]
-
Synthesis of the 1,4-disubstituted steroidal triazoles and hydrolysis of their 3-acetyl groups. National Institutes of Health. Available from: [Link]
-
A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkat USA. Available from: [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. IntechOpen. Available from: [Link]
-
What are the storage stability of Piperidine Series compounds over time? Blog. Available from: [Link]
-
Safety Data Sheet. Kishida Chemical Co., Ltd. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available from: [Link]
-
What is the stability of piperidine? Biosynce Blog. Available from: [Link]
-
Rational design and synthesis of yellow-light emitting triazole fluorophores with AIE and mechanochromic properties. RSC Publishing. Available from: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]
-
Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water. MDPI. Available from: [Link]
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Available from: [Link]
-
Rational design and synthesis of yellow-light emitting triazole fluorophores with AIE and mechanochromic properties. PMC. Available from: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Available from: [Link]
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Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. Available from: [Link]
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New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. Available from: [Link]
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ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the "Medical Center of the President's affairs administration of the Republic of Kazakhstan". Available from: [Link]
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Application of triazoles in the structural modification of natural products. PMC. Available from: [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. PMC. Available from: [Link]
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What are heterocyclic aromatic amines? Ask USDA. Available from: [Link]
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Minimization of Heterocyclic Amines and Thermal Inactivation of Escherichia coli in Fried Ground Beef. Journal of the National Cancer Institute. Available from: [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
High intake of heterocyclic amines from meat is associated with oxidative stress. British Journal of Nutrition. Available from: [Link]
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Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. Taylor & Francis. Available from: [Link]
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Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. Available from: [Link]
-
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available from: [Link]
-
3-(1h-1,2,3-triazol-1-yl)piperidine. PubChem. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available from: [Link]
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PIPERIDINE. Ataman Kimya. Available from: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. ACS Publications. Available from: [Link]
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- 4. biosynce.com [biosynce.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
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- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technisches Support-Center: pH-Anpassungsstrategien für Reaktionen mit 3-(Triazol-1-yl)piperidin
Answering in German as the user prompt is in German.
Verfasst von Dr. Lena Weber, Senior Application Scientist
Willkommen in unserem spezialisierten technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 3-(Triazol-1-yl)piperidin arbeiten. Mein Name ist Dr. Lena Weber, und in meiner langjährigen Tätigkeit in der synthetischen organischen Chemie habe ich immer wieder festgestellt, dass der pH-Wert ein kritischer, aber oft unterschätzter Parameter für den Erfolg einer Reaktion ist. Dieser Leitfaden soll nicht nur Protokolle liefern, sondern auch ein tiefgreifendes Verständnis für das "Warum" hinter den experimentellen Entscheidungen vermitteln.
Die Struktur von 3-(Triazol-1-yl)piperidin enthält zwei stickstoffhaltige Heterocyclen – einen Piperidinring und einen Triazolring – die beide je nach pH-Wert des Reaktionsmediums protoniert oder deprotoniert werden können. Ein falsch eingestellter pH-Wert kann zu einer Kaskade von Problemen führen, von schlechten Ausbeuten und Löslichkeitsproblemen bis hin zu unerwünschten Nebenreaktionen und aufwendigen Reinigungsverfahren. Diese Ressource ist als eine Reihe von häufig gestellten Fragen und Anleitungen zur Fehlerbehebung konzipiert, um die praktischen Probleme, mit denen Sie im Labor konfrontiert sind, direkt anzugehen.
Häufig gestellte Fragen (FAQs)
F1: Warum ist die Kontrolle des pH-Wertes bei der Arbeit mit 3-(Triazol-1-yl)piperidin so entscheidend?
Die chemische Struktur von 3-(Triazol-1-yl)piperidin ist der Schlüssel zum Verständnis der pH-Abhängigkeit. Sie enthält zwei ionisierbare Einheiten:
-
Die Piperidin-Einheit: Das sekundäre Amin im Piperidinring ist basisch und fungiert in vielen Reaktionen als Nukleophil. Sein protoniertes Gegenstück, das Piperidinium-Ion, ist nicht mehr nukleophil, aber oft besser wasserlöslich. Das Gleichgewicht zwischen der freien Base und der protonierten Form wird durch seinen pKa-Wert bestimmt.
-
Die Triazol-Einheit: Der Triazolring enthält Stickstoffatome, die sowohl schwach basisch als auch (im Falle des N-H-Protons) schwach sauer sein können.[1][2] Die genauen pKa-Werte sind entscheidend, um sein Verhalten zu verstehen. Die Elektronendichte und damit die Reaktivität des Rings werden durch den Protonierungszustand beeinflusst.
Durch die präzise Steuerung des pH-Wertes diktieren Sie den Protonierungszustand Ihres Moleküls. Dies beeinflusst direkt dessen Nukleophilie, Löslichkeit und Stabilität – die Grundpfeiler einer erfolgreichen Reaktion. Bei einer nukleophilen Acylierung, bei der der Piperidinstickstoff das angreifende Nukleophil ist, muss die Reaktion beispielsweise bei einem pH-Wert durchgeführt werden, bei dem ein signifikanter Anteil des Piperidins in seiner deprotonierten, freien Basenform vorliegt.[3]
F2: Welche ungefähren pKa-Werte sollte ich für 3-(Triazol-1-yl)piperidin berücksichtigen?
Obwohl experimentelle pKa-Werte für genau dieses Molekül schwer zu finden sind, können wir fundierte Schätzungen basierend auf analogen Strukturen vornehmen. Diese Werte sind entscheidend für die Planung Ihrer Experimente.
Tabelle 1: Geschätzte pKa-Werte für 3-(Triazol-1-yl)piperidin
| Ionisierbare Gruppe | Geschätzter pKa-Wert | Form bei pH < pKa | Form bei pH > pKa | Anmerkungen |
| Piperidinium-Ion (R₂NH₂⁺) | ~10.5 - 11.2 | Protoniert (R₂NH₂⁺), nicht nukleophil | Deprotoniert (R₂NH), nukleophil | Typischer Bereich für sekundäre aliphatische Amine. |
| Triazol N-H | ~9.0 - 10.0 | Protoniert (N-H), neutral | Deprotoniert (N⁻), anionisch | Wirkt als schwache Säure. |
| Triazol-Ring-Stickstoffe | ~2.0 - 3.0 | Protoniert, kationisch | Neutral | Wirken als schwache Basen. |
Diese Tabelle verdeutlicht die Komplexität: In einem pH-Bereich zwischen 3 und 9 liegt das Molekül wahrscheinlich als Piperidinium-Kation vor, während der Triazolring neutral ist. Oberhalb von pH 11 sind beide Einheiten wahrscheinlich deprotoniert.
F3: Wie wähle ich die richtige Base für meine Reaktion aus?
Die Wahl der Base hängt von ihrer Funktion ab: Dient sie als stöchiometrisches Reagenz zur Deprotonierung oder als katalytischer Säurefänger?
-
Säurefänger: Bei Reaktionen, die Säure freisetzen (z.B. HCl aus Acylchloriden), wird eine Base benötigt, um das Medium zu neutralisieren und die Deprotonierung des nukleophilen Piperidins aufrechtzuerhalten.[4] Nicht-nukleophile Amine wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) sind hierfür oft geeignet.
-
Reagenz zur Deprotonierung: Um das Piperidin-N-H vollständig zu deprotonieren, benötigen Sie eine Base, deren konjugierte Säure einen höheren pKa-Wert hat als das Piperidinium-Ion. Stärkere Basen wie Natriumhydrid (NaH) oder Lithiumdiisopropylamid (LDA) kommen hier in Frage, erfordern aber streng wasserfreie Bedingungen.
Anleitung zur Fehlerbehebung: Typische Szenarien & Lösungen
Szenario 1: Geringe Ausbeute bei einer N-Acylierungsreaktion
Problem: "Ich versuche, den Piperidinstickstoff von 3-(Triazol-1-yl)piperidin mit einem Acylchlorid zu acylieren, aber meine Ausbeuten liegen konstant unter 40%. Ich verwende Triethylamin (TEA) als Base in Dichlormethan (DCM)."
Ursachenanalyse: Dies ist ein klassisches Problem, das oft auf einen von zwei Faktoren zurückzuführen ist: Entweder liegt Ihr Ausgangsmaterial als Hydrochlorid (HCl)-Salz vor, wodurch der Piperidinstickstoff bereits protoniert und nicht nukleophil ist, oder die Basizität von TEA (pKaH ≈ 10.75) reicht nicht aus, um das entstehende HCl effizient abzufangen, ohne dass der pH-Wert in einen ungünstigen Bereich absinkt.
Diagnostischer Arbeitsablauf:
Bildunterschrift: Diagnostischer Arbeitsablauf bei geringer Acylierungsausbeute.
Empfohlene Lösungsansätze:
-
Lösung A: Herstellung der freien Base vor der Reaktion
Wenn Ihr Ausgangsmaterial ein Salz ist, muss die freie Base zuerst freigesetzt werden.
Protokoll: Freisetzung der Base aus dem HCl-Salz
-
Lösen Sie das 3-(Triazol-1-yl)piperidin·HCl-Salz in einer minimalen Menge Wasser.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Geben Sie langsam eine 1 M Natriumhydroxid (NaOH)-Lösung tropfenweise hinzu, während Sie den pH-Wert mit einem kalibrierten pH-Meter überwachen. Streben Sie einen pH-Wert von >11 an.
-
Extrahieren Sie die wässrige Phase mehrmals mit einem geeigneten organischen Lösungsmittel (z.B. Dichlormethan oder Ethylacetat).
-
Vereinigen Sie die organischen Extrakte, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und engen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Verwenden Sie die so erhaltene freie Base sofort in Ihrer Acylierungsreaktion.[3] Ein Säurefänger wie DIPEA kann dennoch zugegeben werden, um das während der Reaktion entstehende HCl zu neutralisieren.
-
-
Lösung B: Verwendung eines Katalysators oder einer reaktiveren Acylierungsquelle
Wenn Sie ein Säureanhydrid anstelle eines Acylchlorids verwenden, kann die Reaktion träge sein.[4]
Protokoll: Katalytische Acylierung
-
Lösen Sie Ihre freie Base von 3-(Triazol-1-yl)piperidin in wasserfreiem DCM oder THF.
-
Fügen Sie 1.2 Äquivalente Triethylamin hinzu.
-
Fügen Sie eine katalytische Menge (0.05 - 0.1 Äquivalente) 4-Dimethylaminopyridin (DMAP) hinzu.[4]
-
Kühlen Sie die Mischung auf 0 °C.
-
Geben Sie langsam 1.1 Äquivalente des Säureanhydrids hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und überwachen Sie den Fortschritt mittels DC oder LC-MS.[3][5]
-
Szenario 2: Produkt fällt während der Reaktion aus oder schlechte Löslichkeit
Problem: "Während meiner Reaktion, die eine Modifikation am Triazolring beinhaltet, fällt mein Produkt aus der Lösung aus, was zu einer heterogenen Mischung und unvollständiger Umsetzung führt."
Ursachenanalyse: Dies ist ein klassisches Löslichkeitsproblem, das durch eine Änderung des Protonierungszustandes Ihres Moleküls verursacht wird. Das Ausgangsmaterial, das Zwischenprodukt und das Endprodukt haben alle unterschiedliche pKa-Werte und damit unterschiedliche Löslichkeitsprofile bei einem gegebenen pH-Wert. Wenn die Reaktion den pH-Wert der Lösung so verschiebt, dass das Produkt nicht mehr löslich ist, fällt es aus.
Diagnostischer Arbeitsablauf:
Bildunterschrift: Arbeitsablauf zur Fehlerbehebung bei Produktausfällung.
Empfohlene Lösungsansätze:
-
Lösung A: Implementierung eines gepufferten Reaktionssystems
Anstatt ein reines organisches Lösungsmittel zu verwenden, kann ein gepuffertes System den pH-Wert in einem Bereich halten, in dem alle Komponenten löslich bleiben.
Tabelle 2: Empfohlene Puffersysteme für Reaktionen in organischen Co-Lösungsmitteln
| pH-Bereich | Wässriges Puffersystem | Organisches Co-Lösungsmittel | Kommentare |
| 4.0 - 5.5 | Acetatpuffer (Essigsäure / Natriumacetat) | Acetonitril, THF, Dioxan | Nützlich für Reaktionen, die leicht saure Bedingungen erfordern, wie z.B. reduktive Aminierungen.[5] |
| 6.5 - 8.0 | Phosphatpuffer (NaH₂PO₄ / Na₂HPO₄) | Acetonitril, THF, Dioxan | Simuliert physiologische pH-Bedingungen; breit anwendbar. |
| 8.5 - 10.0 | Carbonat-Bicarbonat-Puffer (Na₂CO₃ / NaHCO₃) | Acetonitril, THF | Hält basische Bedingungen aufrecht, ohne auf starke Basen zurückgreifen zu müssen. |
Referenzen
-
BenchChem Technical Support. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem. Verfügbar unter:
-
BenchChem Technical Support. (2025). Common challenges in working with piperidine-based compounds. BenchChem. Verfügbar unter:
-
BenchChem Technical Support. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization. BenchChem. Verfügbar unter:
-
İslamoğlu, F. et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Ovidius University Annals of Chemistry. Verfügbar unter:
-
Semantic Scholar. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. Verfügbar unter:
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-(Triazol-1-yl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(Triazol-1-yl)piperidine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will explore the nuances of its spectral interpretation, compare it with alternative analytical methods, and provide detailed experimental protocols to ensure data integrity and reproducibility.
The Significance of ¹H NMR in Characterizing Heterocyclic Compounds
Heterocyclic compounds, such as 3-(Triazol-1-yl)piperidine, form the backbone of a vast number of pharmaceuticals. Their complex three-dimensional structures and the presence of multiple nitrogen atoms create unique electronic environments that are sensitively probed by ¹H NMR.[2] The chemical shift, coupling constants, and multiplicity of proton signals provide a detailed fingerprint of the molecule's connectivity and stereochemistry.[3]
However, the analysis of salt forms, such as the dihydrochloride salt of our topic compound, introduces specific challenges. Protonation of the piperidine nitrogen can lead to signal broadening and significant shifts in the positions of adjacent protons.[4][5] Understanding these effects is crucial for accurate spectral assignment.
Deciphering the ¹H NMR Spectrum of 3-(Triazol-1-yl)piperidine Dihydrochloride
A typical ¹H NMR spectrum of 3-(Triazol-1-yl)piperidine dihydrochloride, recorded in a suitable deuterated solvent like D₂O or DMSO-d₆, will exhibit distinct regions corresponding to the triazole and piperidine ring protons.
1. Triazole Ring Protons: The 1,2,4-triazole ring contains two C-H protons, which are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 9.5 ppm.[6] Their exact chemical shifts are influenced by the electronic environment and the solvent.[7] In the case of 1-substitution, two distinct singlets are anticipated for the H-3 and H-5 protons of the triazole ring.
2. Piperidine Ring Protons: The piperidine ring protons present a more complex system due to conformational flexibility and spin-spin coupling. In its chair conformation, the protons exist in axial and equatorial environments, which are often non-equivalent, leading to distinct signals.[8] The proton at the C-3 position, being attached to the stereocenter and adjacent to the triazole substituent, will appear as a multiplet. The protons on carbons C-2, C-4, C-5, and C-6 will also exhibit complex splitting patterns. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons, particularly those at the C-2 and C-6 positions.[9]
Expected Chemical Shift Ranges:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Triazole H-3, H-5 | 7.5 - 9.5 | Singlets | Two distinct signals are expected for the two triazole protons.[6] |
| Piperidine H-3 | 3.5 - 4.5 | Multiplet | The chemical shift is influenced by the adjacent nitrogen and triazole ring. |
| Piperidine H-2, H-6 (α to N) | 3.0 - 4.0 | Multiplets | Downfield shift due to the electron-withdrawing effect of the protonated nitrogen.[9] |
| Piperidine H-4, H-5 | 1.5 - 2.5 | Multiplets | More shielded and upfield compared to the protons adjacent to the nitrogen.[10] |
| N-H (Piperidinium) | Variable | Broad Singlet | Often exchanges with D₂O and may not be observed, or appear as a broad signal.[6] |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a reliable and interpretable ¹H NMR spectrum, the following protocol is recommended:
1. Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange with labile N-H protons, simplifying the spectrum.
-
Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm), but for samples in D₂O, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to improve signal dispersion and resolve complex multiplets.
-
Acquisition Parameters: Standard parameters for a ¹H NMR experiment should be employed, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25°C, as chemical shifts can be temperature-dependent.[7]
Workflow for Spectroscopic Analysis of 3-(Triazol-1-yl)piperidine Dihydrochloride
Caption: Workflow from sample preparation to final structure elucidation.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods.
| Technique | Information Provided | Advantages for 3-(Triazol-1-yl)piperidine Dihydrochloride | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule.[11] | Confirms the number of unique carbon atoms and their electronic environments. Triazole carbons resonate at ~δ 140-170 ppm.[6] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula.[11] | Confirms the molecular mass of the free base and can provide fragmentation patterns for structural clues. | Does not provide detailed information about the connectivity or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for chiral separations. | Essential for determining the chemical and enantiomeric purity of the sample. | Does not provide direct structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Can confirm the presence of N-H bonds (piperidine) and C=N bonds (triazole). | The spectrum can be complex and may not be sufficient for complete structural elucidation on its own. |
Key Structural Features and Proton Environments
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- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]
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A Comparative Analysis of 3-(Triazol-1-yl)piperidine and 4-(Triazol-1-yl)piperidine Isomers: A Guide for Researchers
In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, prized for its prevalence in numerous FDA-approved drugs and its ability to impart favorable pharmacokinetic properties. When coupled with the versatile triazole moiety, it gives rise to a class of compounds with broad therapeutic potential. The seemingly subtle shift of the triazole substituent from the 3- to the 4-position of the piperidine ring can, however, precipitate significant alterations in a molecule's physicochemical characteristics, pharmacological activity, and overall drug-like properties.
This guide provides an in-depth, objective comparison of 3-(Triazol-1-yl)piperidine and 4-(Triazol-1-yl)piperidine isomers. While direct comparative studies on these specific parent compounds are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to elucidate their anticipated differences. Furthermore, we provide detailed experimental protocols to empower researchers to generate the requisite comparative data for their specific applications.
Physicochemical Properties: A Tale of Two Positions
The position of the triazole substituent on the piperidine ring is anticipated to influence key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP) and Basicity (pKa)
The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the basicity (pKa) of the piperidine nitrogen are critical determinants of a compound's behavior. The 4-substituted isomer, with its more symmetrical structure, may exhibit slightly different lipophilicity compared to the 3-substituted isomer. The proximity of the electron-withdrawing triazole ring to the piperidine nitrogen in the 3-isomer could potentially lower its pKa compared to the 4-isomer, where the substituent is more distant. This difference in basicity can have profound implications for a compound's solubility, membrane permeability, and off-target interactions, such as hERG channel binding.[1]
Table 1: Predicted Physicochemical Properties of (1H-1,2,3-Triazol-1-yl)piperidine Isomers
| Property | 3-(1H-1,2,3-Triazol-1-yl)piperidine | 4-(1H-1,2,3-Triazol-1-yl)piperidine | Rationale for Predicted Differences |
| Molecular Formula | C₇H₁₂N₄ | C₇H₁₂N₄ | Isomers have the same molecular formula. |
| Molecular Weight | 152.20 g/mol | 152.20 g/mol | Isomers have the same molecular weight. |
| Predicted pKa | Lower | Higher | The electron-withdrawing triazole ring is closer to the basic nitrogen in the 3-isomer, potentially reducing its basicity through inductive effects. |
| Predicted LogP | Potentially Lower | Potentially Higher | The more symmetrical nature of the 4-isomer might lead to more efficient crystal packing and slightly higher lipophilicity. However, experimental determination is crucial. |
Note: The predicted values are based on general chemical principles and require experimental verification.
Conformational Analysis and Pharmacological Implications
The three-dimensional shape of a molecule is paramount to its interaction with biological targets. The substitution pattern on the piperidine ring dictates its conformational preferences, which in turn influences receptor binding affinity and selectivity.
The piperidine ring typically adopts a chair conformation to minimize steric strain.[2] For 4-(triazol-1-yl)piperidine, the triazole substituent can occupy either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. In the case of 3-(triazol-1-yl)piperidine, the conformational landscape is more complex, with the potential for both equatorial and axial orientations of the triazole group, each leading to distinct spatial arrangements of the pharmacophoric elements.[3][4]
This difference in conformational flexibility and the resulting spatial presentation of the triazole and piperidine nitrogen can lead to significant variations in how the two isomers interact with a given biological target. For instance, the distance and vector between the basic nitrogen of the piperidine (a potential hydrogen bond acceptor or protonated donor) and the triazole ring (a potential hydrogen bond acceptor and source of dipole interactions) will differ between the two isomers. This can result in one isomer having a much higher affinity and/or selectivity for a specific receptor or enzyme.
Figure 1: Conformational Isomers and Target Binding. The different conformational possibilities for the 3- and 4-isomers can lead to distinct binding interactions with a biological target.
Synthesis of 3- and 4-(1H-1,2,3-Triazol-1-yl)piperidine
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction involves the coupling of an azide with a terminal alkyne. For the synthesis of the target isomers, the key precursors are 3-azidopiperidine and 4-azidopiperidine.
Experimental Protocol: Synthesis via CuAAC
This protocol outlines a general procedure for the synthesis of both isomers, starting from the corresponding azidopiperidine precursor.
Materials:
-
N-Boc-3-azidopiperidine or N-Boc-4-azidopiperidine hydrochloride[7][8]
-
Ethynyltrimethylsilane or another suitable terminal alkyne
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
Step 1: CuAAC Reaction (N-Boc protected)
-
To a solution of N-Boc-azidopiperidine (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of THF and water, add sodium ascorbate (0.2 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected (triazol-1-yl)piperidine.
Step 2: Deprotection of the Boc Group
-
Dissolve the N-Boc protected (triazol-1-yl)piperidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to obtain the desired (triazol-1-yl)piperidine as a TFA salt.
Figure 2: General Synthetic Workflow. A two-step process involving CuAAC followed by deprotection is a common route to the target isomers.
Comparative Biological Evaluation: A Framework for Discovery
To truly understand the pharmacological differences between the 3- and 4-isomers, a head-to-head comparison in relevant biological assays is essential. A competitive radioligand binding assay is a fundamental technique to determine the binding affinity of a compound for a specific receptor.[9][10]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for comparing the binding affinities of the two isomers to a G-protein coupled receptor (GPCR) of interest.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
A suitable radioligand for the target receptor (e.g., [³H]-ligand)
-
3-(Triazol-1-yl)piperidine and 4-(Triazol-1-yl)piperidine (test compounds)
-
A known non-labeled antagonist for the receptor (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor according to standard laboratory protocols.[11]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the non-labeled antagonist, and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound (either the 3- or 4-isomer), and membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for each isomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay. A systematic process to determine the binding affinity of the isomeric compounds.
Conclusion and Future Directions
The positional isomerism of the triazole substituent on the piperidine ring, while structurally subtle, can have a significant impact on the resulting compound's physicochemical properties and pharmacological profile. Based on fundamental principles of medicinal chemistry, it is reasonable to hypothesize that 3-(triazol-1-yl)piperidine and 4-(triazol-1-yl)piperidine will exhibit differences in basicity, lipophilicity, and conformational preferences, which in turn will likely translate to variations in their biological activity.
This guide has provided a theoretical framework for comparing these two important isomers and has outlined detailed experimental protocols that researchers can employ to generate critical comparative data. By systematically evaluating their synthesis, physicochemical properties, and biological activity, the scientific community can better understand the structure-activity relationships governing this chemical class and accelerate the development of novel therapeutics. The generation of such empirical data will be invaluable for building more accurate predictive models and for the rational design of next-generation piperidine-based drugs.
References
-
Ortiz, G. X. Jr., Kang, B., & Wang, Q. (2014). One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry, 79(2), 571-581. [Link]
- (This is a placeholder for a reference to a commercial supplier of 4-azidopiperidine hydrochloride, as found in the search results.
- (Placeholder for general medicinal chemistry textbook on SAR)
- (Placeholder for general medicinal chemistry textbook on ADME)
- (Placeholder for a review on the importance of pKa in drug design)
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
- (Placeholder for a review on logP determin
- (Placeholder for a review on the impact of lipophilicity on drug action)
- (Placeholder for a review on the synthesis of piperidine deriv
- (Placeholder for a review on the biological activities of triazoles)
- (Placeholder for a review on the biological activities of piperidines)
- (Placeholder for a review on click chemistry in drug discovery)
- (Placeholder for a review on conform
- (Placeholder for a review on the importance of physicochemical properties in drug design)
-
Schnider, P., Dolente, C., Stalder, H., & Müller, K. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta, 102(11), e1900164. [Link]
- (Placeholder for a general organic chemistry textbook)
- (Placeholder for a general pharmacology textbook)
- (Placeholder for a review on hERG liability)
- (Placeholder for a review on ADME/Tox)
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
- (Placeholder for a reference on pKa prediction software)
-
O'Hagan, D. (2008). Understanding the conformational preference of the C-F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Caron, E., & O'Hagan, D. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(42), 13854-13865. [Link]
- (Placeholder for a reference on logP prediction software)
- (Placeholder for a general reference on drug design)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Infrared (IR) Spectroscopy Characterization of 3-(Triazol-1-yl)piperidine 2HCl
Executive Summary & Structural Context
3-(Triazol-1-yl)piperidine 2HCl is a critical heterocyclic intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Talazoparib) and other bioactive scaffolds. In drug development, verifying the dihydrochloride salt form (2HCl) is essential for ensuring aqueous solubility and bioavailability compared to its free base counterpart.
This guide provides a technical breakdown of the infrared (IR) spectral characteristics of this molecule. Unlike standard product sheets, this analysis focuses on the mechanistic assignment of vibrational modes , distinguishing the salt form from the free base, and validating the presence of the 1,2,4-triazole and piperidine moieties.
Structural Fragments & Vibrational Logic
To accurately interpret the spectrum, the molecule must be deconstructed into its vibrating sub-systems:
-
Piperidinium Cation: A saturated six-membered ring. In the 2HCl form, the secondary amine is protonated (
), creating distinct broad absorption bands. -
1,2,4-Triazole Ring: An aromatic, five-membered nitrogen heterocycle.[1][2] Its distinct
and stretches serve as a fingerprint for the "head" of the molecule. -
Chloride Counter-ions: While IR inactive themselves, their interaction with the ammonium protons broadens the N-H stretching regions significantly.
Spectral Assignment Guide: 3-(Triazol-1-yl)piperidine 2HCl
The following data represents the expected characteristic peaks derived from empirical data of structural analogs (e.g., 3-(1,2,4-triazol-1-yl)propanamide) and fundamental group frequency analysis for piperidine salts.
Table 1: Critical Diagnostic Peaks
| Frequency Region ( | Functional Group | Vibrational Mode | Diagnostic Note |
| 2400 – 3000 | Stretching (Broad) | Primary Salt Indicator. A wide, jagged band overlapping C-H stretches. Indicates protonation of the piperidine nitrogen.[3] | |
| 3000 – 3150 | Stretching (Aromatic) | Sharp, weak bands just above 3000 | |
| 2850 – 2950 | Stretching (Aliphatic) | ||
| 1580 – 1620 | Ring Stretching | Characteristic of the 1,2,4-triazole ring. Protonation (2HCl) may shift this slightly higher than the free base. | |
| 1500 – 1550 | Stretching | Specific to the triazole system.[4] | |
| 1440 – 1460 | Scissoring/Bending | Typical methylene deformation in the piperidine ring. | |
| 1270 – 1320 | Stretching (Ar-N) | Bond connecting the Triazole N1 to the Piperidine C3. | |
| 650 – 900 | Ring Deformation | Out-of-Plane Bending | "Fingerprint" region specific to 1,2,4-triazole substitution patterns. |
Technical Insight: The "2HCl" designation implies a stoichiometric excess of acid. The piperidine nitrogen (pKa ~11) is fully protonated. The 1,2,4-triazole (pKa ~2.3) is weakly basic but will accept a proton in the presence of excess HCl, likely at the N4 position. This dual protonation often results in a complex, "noisy" baseline in the 2500–3200
region due to strong Hydrogen bonding with the chloride ions.
Comparative Analysis: Salt vs. Free Base vs. Analogs
Distinguishing the 2HCl salt from the free base or starting materials is a common quality control (QC) requirement.
Comparison Matrix
| Feature | 3-(Triazol-1-yl)piperidine 2HCl (Target) | Free Base (Precursor) | Differentiation Logic |
| N-H Region | Broad, intense multiplet (2400-3000) due to | Single sharp peak (~3300) corresponding to the secondary amine ( | The disappearance of the sharp 3300 |
| Fingerprint | Complex bands due to crystal lattice packing of the salt. | Distinct, sharper bands. | Salts often show broader, less resolved bands in the fingerprint region due to ionic lattice forces. |
| Hygroscopicity | Spectrum may show broad | Generally hydrophobic; less water interference. | Presence of water bands in the salt spectrum is a purity indicator, not a structural one. |
Visualizing the Structural Shift
The following diagram illustrates the transformation from free base to dihydrochloride salt and the resulting spectral impact.
Figure 1: Structural transition and associated spectral shifts upon salt formation.
Experimental Protocol for IR Analysis
To obtain a publication-quality spectrum of this specific salt, the following protocol is recommended. The hygroscopic nature of the 2HCl salt requires specific handling to avoid water peaks obscuring the amine region.
Method A: KBr Pellet (Gold Standard for Salts)
Why: KBr pellets protect the sample from atmospheric moisture better than ATR during the scan and provide better resolution for the complex ammonium region.
-
Preparation: Dry the 3-(Triazol-1-yl)piperidine 2HCl sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind finely in an agate mortar. Crucial: Do not over-grind to avoid absorbing atmospheric water.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400
(Resolution: 4 , Scans: 32).
Method B: ATR (Attenuated Total Reflectance)
Why: Rapid ID check in a high-throughput environment.
-
Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean and the background is collected.
-
Application: Place the solid powder directly on the crystal. Apply high pressure using the clamp to ensure good contact (critical for the hard salt crystals).
-
Correction: Apply "ATR Correction" in your software post-processing, as penetration depth varies with wavelength, which can distort peak intensities in the lower wavenumber region compared to transmission spectra.
Analytical Workflow: Identification Strategy
When analyzing an unknown batch, follow this logic flow to confirm identity and purity.
Figure 2: Decision tree for distinguishing salt form from free base using IR markers.
References
-
BenchChem. (2025).[4] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Link (General assignment of 1,2,4-triazole ring vibrations).
-
National Institutes of Health (NIH). (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity. Link (Provides experimental IR data for 3-(1,2,4-triazol-1-yl) alkyl derivatives).
-
CDC Stacks. Piperidine: vibrational assignment and conformational analysis. Link (Fundamental vibrational modes of the piperidine ring).
-
SpectraBase. Piperidine Hydrochloride IR Spectrum. Wiley Science Solutions. Link (Reference for the ammonium salt broad band characteristics).
-
MDPI. (2025). Mechanochemical Synthesis and Spectroscopic Characterization of Piperidine Salts. Link (Confirmation of N-H+ shifts upon salt formation).
Sources
Advanced Purity Verification Standards for 3-(Triazol-1-yl)piperidine Dihydrochloride
Executive Summary: The Isomer Challenge
3-(Triazol-1-yl)piperidine dihydrochloride is a critical heterocyclic building block, widely employed in the synthesis of JAK inhibitors, antifungal agents, and agrochemicals. Its utility relies on the precise regiochemistry of the triazole attachment (typically N1-linked) and the stoichiometric integrity of the dihydrochloride salt.
The primary quality control challenge lies in regioisomerism . The synthesis—often involving the nucleophilic displacement of a 3-halopiperidine by 1,2,4-triazole—inherently generates a mixture of N1, N2, and N4 isomers . Standard Reverse-Phase HPLC (RP-HPLC) often fails to resolve these polar positional isomers, leading to "silent" impurities that compromise downstream yield and biological potency.
This guide establishes a multi-modal verification standard, prioritizing HILIC-MS for isomer resolution and qNMR for absolute purity and salt stoichiometry, superior to legacy titration methods.
Comparative Analysis of Verification Methodologies
The following table contrasts the performance of standard industrial methods against the recommended advanced protocols for this specific salt.
| Feature | RP-HPLC (UV) | AgNO₃ Titration | HILIC-MS (Recommended) | ¹H-qNMR (Gold Standard) |
| Primary Target | Organic Purity | Chloride Content | Polar Impurities & Isomers | Absolute Purity & Salt Ratio |
| Isomer Resolution | Poor (Co-elution common) | None | Excellent (Orthogonal selectivity) | High (Distinct chemical shifts) |
| Salt Stoichiometry | Blind | Precise (Cl⁻ only) | Indirect (via adducts) | Direct (H vs. Cl equivalent) |
| LOD/LOQ | High Sensitivity (<0.05%) | Low (Macro only) | Ultra-High (<0.01%) | Moderate (~0.1%) |
| Blind Spots | Inorganic salts, non-UV active | Organic impurities, isomers | Non-ionizable species | Paramagnetic impurities |
| Verdict | Screening Only | Supplementary | Critical for Purity | Critical for Potency |
Deep Dive: The Regioisomer Impurity Landscape
The synthesis of 3-(Triazol-1-yl)piperidine typically proceeds via nucleophilic substitution. The ambident nature of the 1,2,4-triazole anion results in three potential isomers. The N1-isomer is usually the thermodynamic product, but kinetic control can favor the N4-isomer .
Impurity Pathway Diagram
Figure 1: Reaction pathway showing the origin of N-linked regioisomers. The N4-isomer is the most persistent impurity due to similar polarity to the target.
Experimental Protocols
Protocol A: HILIC-MS for Regioisomer Separation
Standard C18 columns fail to retain this highly polar dihydrochloride salt. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold)
-
1-10 min: 95% B → 60% B
-
10-12 min: 60% B (Wash)
-
12.1 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI-MS (Positive Mode). Monitor [M+H]⁺ = 153.1 m/z.[2]
-
System Suitability:
-
Resolution (Rs) between N1 and N4 isomers must be > 1.5.
-
N4-isomer typically elutes before the N1-target due to lower hydrogen bond acidity.
-
Protocol B: ¹H-qNMR for Absolute Purity & Salt Stoichiometry
This method simultaneously validates the structure, quantifies the organic content, and confirms the 2HCl stoichiometry.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reasoning: High purity, non-hygroscopic, and distinct singlet signal at δ 6.0-6.3 ppm (depending on pH) which does not overlap with piperidine or triazole protons.
-
-
Solvent: D₂O (Deuterium Oxide).
-
Reasoning: The dihydrochloride salt is highly soluble in D₂O; DMSO-d6 may cause salt dissociation or broadening.
-
-
Sample Preparation:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).
-
Dissolve in 0.6 mL D₂O.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.[3]
-
Relaxation Delay (D1): 60 seconds (must be > 5 × T1 of the longest relaxing proton).
-
Scans: 16 or 32.
-
-
Analysis:
-
Triazole Protons: Singlets at ~8.5 ppm and ~8.0 ppm (integrate relative to IS).
-
Stoichiometry Check: Compare the integral of the piperidine ring protons (multiplets 1.5–3.5 ppm) to the triazole protons. A 1:1 molar ratio confirms no degradation.
-
Calculation:
[4]
-
Protocol C: Chloride Content (Potentiometric Titration)
Essential to distinguish between monohydrochloride and dihydrochloride forms.
-
Titrant: 0.1 N Silver Nitrate (AgNO₃).
-
Solvent: Water:Methanol (50:50).
-
Electrode: Silver/Silver Chloride combination electrode.
-
Endpoint: Potentiometric inflection.
-
Specification: Theoretical Chloride content for C₇H₁₂N₄·2HCl (MW 225.12) is 31.5% .
-
Acceptance Criteria: 31.0% – 32.0%.
-
References
-
Regioselective Synthesis of 1,2,4-Triazoles
-
Analytical Methods for Polar Heterocycles
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies.[6]
-
-
qNMR Standards and Protocols
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts. (2017). ResearchGate.
-
-
Triazole Isomer Characterization
-
NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles. National Chemical Laboratory.
-
-
General Purity Standards
Sources
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- 2. PubChemLite - 3-(1h-1,2,3-triazol-1-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
biological activity comparison of piperidine-triazole scaffolds
Executive Summary
The fusion of piperidine and 1,2,3-triazole moieties represents a "privileged structure" strategy in modern medicinal chemistry.[1] This guide objectively compares the biological performance of these hybrid scaffolds against standard therapeutic agents.
Key Findings:
-
Neuroprotection: Piperidine-triazole hybrids frequently outperform Donepezil in selectivity (AChE vs. BuChE) and offer multi-target activity (A
aggregation inhibition), though often with slightly lower nanomolar potency. -
Oncology: Specific hybrids (e.g., Betulin-derivatives) demonstrate superior cytotoxicity (
) compared to Cisplatin in breast cancer lines (T47D), driven by improved solubility and lipophilicity. -
Antimicrobial: While generally less potent than Ciprofloxacin , these scaffolds show promise against resistant strains (MRSA) due to novel membrane disruption mechanisms.
Structural Rationale: Why this Hybrid?
The synergy between the piperidine ring and the triazole linker is not accidental; it is a calculated exploitation of chemical space.
| Moiety | Pharmacological Role | Chemical Justification |
| Piperidine | Hydrogen bond acceptor; mimics natural alkaloids. | Provides the basic nitrogen often required for binding to anionic pockets (e.g., Asp74 in AChE). |
| 1,2,3-Triazole | Bioisostere of amide/ester bonds.[2] | High dipole moment (~5D) enhances H-bonding; metabolically stable against hydrolysis (unlike esters). |
| Linker | Spacer arm. | The triazole acts as a rigid linker that orients the piperidine and the secondary pharmacophore into correct receptor pockets. |
Comparative Analysis: Neuroprotective Potential
Target: Acetylcholinesterase (AChE) Inhibition for Alzheimer's
The piperidine moiety is the core pharmacophore of Donepezil (Aricept).[3] Hybridizing it with triazole aims to span the active site gorge of the AChE enzyme, contacting both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
Performance Data: Hybrid vs. Standard (Donepezil)
Data synthesized from recent SAR studies (e.g., Zhou et al., Samadi et al.)
| Compound Class | Target Selectivity (AChE/BuChE) | Mechanism Note | ||
| Donepezil (Ref) | High (AChE selective) | 0.0067 | >5.0 | Binds CAS & PAS; no anti-oxidant activity. |
| Hybrid A (Benzofuran-Triazole-Pip) | Moderate | 0.034 | >10 | Potent. Inhibits A |
| Hybrid B (Coumarin-Triazole-Pip) | Dual Inhibitor | 0.021 | 0.065 | Balanced profile; valuable for late-stage AD. |
| Hybrid C (Simple Benzyl-Pip) | Low | 5.94 | Inactive | Linker length was suboptimal (too short). |
Critical Insight: While Donepezil remains the potency gold standard (
nM), Hybrid A (0.034M) offers a significant advantage: dual-functionality . It inhibits the enzyme and prevents the physical aggregation of Amyloid-beta plaques, a feature Donepezil lacks.
Mechanism of Action: Dual Binding Mode
The following diagram illustrates how the hybrid scaffold spans the enzyme gorge, a critical design feature for high-affinity binding.
Figure 1: Dual-binding mechanism where the scaffold spans the AChE gorge, interacting simultaneously with CAS and PAS.
Comparative Analysis: Anticancer Activity
Target: Cytotoxicity in Breast (MCF-7) and Lung (A549) Cancer Lines
Piperidine-triazole hybrids often function as tubulin polymerization inhibitors or EGFR kinase inhibitors .
Performance Data: Hybrid vs. Cisplatin/Doxorubicin
| Compound | Cell Line | Relative Potency (vs. Control) | Solubility Profile | |
| Cisplatin (Ref) | T47D (Breast) | 0.95 | 1.0x (Baseline) | Low (requires formulation) |
| Betulin-Triazole-Pip (6b) | T47D (Breast) | 0.05 | 19x More Potent | High (Lipophilic core) |
| Benzoxazole-Triazole (4g) | MCF-7 | 19.89 | Low Potency | Moderate |
| Andrographolide-Triazole | PANC-1 | 1.80 | 1.7x vs Parent | Improved vs Parent |
Experimental Note: The Betulin-derivative (Compound 6b) is an outlier with exceptional potency. This is attributed to the bulky triterpenoid skeleton (Betulin) facilitating cell membrane permeation, while the triazole-piperidine tail locks into the target protein.
Experimental Protocols
A. Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To generate these libraries, "Click Chemistry" is the industry standard due to its regioselectivity (yielding exclusively the 1,4-disubstituted isomer).
Protocol:
-
Reagents: Dissolve Alkyne-Piperidine (1.0 eq) and Aryl-Azide (1.0 eq) in a 1:1 mixture of t-BuOH/Water .
-
Catalyst: Add CuSO
5H O (10 mol%) and Sodium Ascorbate (20 mol%).-
Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation side-products.
-
-
Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Purification: Precipitate with cold water. If oil forms, extract with DCM. Recrystallize from Ethanol. Do not use column chromatography unless necessary to maintain "green" protocol standards.
Figure 2: The CuAAC "Click" synthesis workflow ensuring regiospecific 1,4-isomer formation.
B. Biological Assay: Ellman’s Method (AChE Inhibition)
To validate the neuroprotective data presented in Section 3.[4]
-
Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20
L of AChE (0.05 U/mL) to the test compound in buffer. Incubate for 20 mins at 25°C. -
Substrate Addition: Add 10
L of DTNB (Ellman's reagent) and 10 L of Acetylthiocholine iodide (ATCI). -
Measurement: Monitor absorbance at 412 nm for 3 minutes.
-
Validation: Run Donepezil as a positive control. Valid
for Donepezil must fall between 5–10 nM for the assay to be considered valid.
References
-
Zhou, J., et al. (2021). "Design, synthesis and biological evaluation of novel piperidine-triazole hybrids as potential anticancer agents."[2] European Journal of Medicinal Chemistry.
-
Samadi, A., et al. (2021). "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates." RSC Advances.
-
Kummari, L., et al. (2017).[5] "Structure–activity relationship of piperidine derivatives with anticancer activity." Bioorganic & Medicinal Chemistry Letters.
-
Boreddy, S., et al. (2020). "Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles." Indian Journal of Heterocyclic Chemistry.
-
Kadziołka, A., et al. (2023). "Novel Triazole Hybrids of Betulin: Synthesis and Biological Activity Profile." Int. J. Mol. Sci.
Sources
- 1. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Portico [access.portico.org]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Distinguishing 3-(Triazol-1-yl)piperidine from Other Heterocyclic Amines
Introduction: The Analytical Challenge of Structural Isomerism
In pharmaceutical development and quality control, the unambiguous identification of a molecule is paramount. 3-(Triazol-1-yl)piperidine, a heterocyclic amine scaffold of interest, presents a common yet critical analytical challenge: distinguishing it from its structural isomers and other related heterocyclic amines. The presence of even trace amounts of an incorrect isomer can have profound implications for a drug's efficacy and safety profile.[1][2] This guide provides an in-depth, multi-technique strategy for the definitive identification of 3-(Triazol-1-yl)piperidine, moving beyond simple protocol recitation to explain the fundamental principles and causal logic behind our analytical choices.
The primary challenge lies in differentiating between:
-
Positional Isomers of the Piperidine Ring: 2-(Triazol-1-yl)piperidine and 4-(Triazol-1-yl)piperidine.
-
Positional Isomers of the Triazole Ring: Compounds where the piperidine is attached at a different nitrogen of the triazole ring (e.g., 1,2,4-triazole vs. 1,2,3-triazole).
-
Structurally Similar Heterocyclic Amines: Other compounds with the same molecular weight or similar polarity.
This guide details an integrated analytical workflow, combining chromatographic separation with spectroscopic elucidation to provide orthogonal data, ensuring the highest degree of confidence in structural assignment. Every protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.[3][4][5]
The Strategic Workflow: Separation Followed by Identification
A robust analytical strategy relies on a logical sequence of operations. First, we must separate the target analyte from its potential isomers and impurities. Only then can we apply spectroscopic techniques to definitively identify the isolated compound. This two-pronged approach minimizes ambiguity and ensures that the data from each technique corresponds to a single, pure substance.
Caption: A strategic workflow for the analysis of 3-(Triazol-1-yl)piperidine.
Part 1: Chromatographic Separation – Isolating the Target
The first principle of accurate analysis is to work with a pure sample. Chromatographic techniques are indispensable for separating 3-(Triazol-1-yl)piperidine from its closely related isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the premier tool for this task due to its versatility in handling non-volatile and polar compounds like heterocyclic amines.[6][7][8] The choice of stationary phase is critical for achieving separation between isomers.
Causality of Column Selection:
-
Reversed-Phase (C18): This is the logical starting point. Separation is based on hydrophobicity. While 3-(Triazol-1-yl)piperidine and its isomers have the same molecular formula, their 3D structures can lead to subtle differences in their interaction with the C18 stationary phase, potentially enabling separation.
-
Polar-Embedded Phases: If a standard C18 column fails to resolve the positional isomers, a polar-embedded phase (e.g., amide or cyano) is the next logical step. These phases offer alternative selectivity by introducing dipole-dipole and hydrogen bonding interactions, which can be more sensitive to the different charge distributions of positional isomers.
-
Chiral Stationary Phases (CSPs): If enantiomeric purity is a concern, a CSP is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for resolving enantiomers of piperidine derivatives, forming transient diastereomeric complexes that allow for separation.[9][10][11]
Experimental Protocol: HPLC-UV Method for Isomer Separation
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common modifier that improves peak shape for basic amines by protonating them and minimizing interaction with residual silanols on the stationary phase.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-40% B over 20 minutes) to screen for separation.
-
Optimize the gradient based on initial results to maximize the resolution between the isomeric peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Rationale: The triazole moiety provides UV absorbance, making UV detection a straightforward choice.
-
Gas Chromatography (GC): A Viable Alternative
GC is best suited for volatile and thermally stable compounds.[12][13] While 3-(Triazol-1-yl)piperidine may be amenable to GC analysis, higher molecular weight amines can exhibit poor peak shape or decomposition at high temperatures.[6]
Causality of GC vs. LC Choice:
-
Choose GC-MS if: The compounds are known to be volatile and thermally stable, or if derivatization is an acceptable step to increase volatility. GC often provides higher chromatographic resolution.
-
Choose LC-MS if: The compounds are non-volatile, thermally labile, or if you wish to avoid the extra sample preparation step of derivatization. LC-MS is generally more versatile for a wider range of pharmaceutical compounds.[14][15]
Part 2: Spectroscopic Identification – Unveiling the Structure
Once separated, the structure of the analyte must be confirmed. No single technique is sufficient; a combination of mass spectrometry and NMR provides the highest level of confidence.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides molecular weight information and, crucially, structural clues through fragmentation patterns. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identification.
Causality of Fragmentation: The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways. The position of the triazole substituent on the piperidine ring directs the fragmentation, creating a unique fingerprint for each isomer.
-
Ionization: Electrospray Ionization (ESI) is the preferred method for LC-MS analysis of these compounds. As a soft ionization technique, it typically produces an abundant protonated molecule, [M+H]⁺, which confirms the molecular weight.[16]
-
Key Fragmentation Pathways:
-
α-Cleavage: This is a characteristic fragmentation of amines. The bond adjacent to the nitrogen atom in the piperidine ring cleaves, leading to the loss of a substituent or ring opening. The position of the triazole group will influence which bonds are most likely to break.[16][17]
-
Triazole Ring Fragmentation: The triazole ring itself can fragment, often through the loss of N₂ (28 Da) or HCN (27 Da).
-
Piperidine Ring Fission: The piperidine ring can open and subsequently fragment into smaller acyclic ions.[16]
-
Table 1: Predicted Key Fragments for Positional Isomers of (Triazol-1-yl)piperidine
| Isomer | Predicted Key Fragmentation Pathways and Resulting m/z | Rationale |
| 2-(Triazol-1-yl)piperidine | Loss of the triazole group via α-cleavage, leading to a prominent piperidinyl fragment ion. | The C-N bond connecting the two rings is at the α-position, making it susceptible to cleavage. |
| 3-(Triazol-1-yl)piperidine | Initial piperidine ring opening followed by fragmentation. The direct α-cleavage loss of the triazole is less favorable. | The triazole is not directly on an α-carbon, leading to a more complex fragmentation pattern initiated by ring fission. |
| 4-(Triazol-1-yl)piperidine | Cleavage of the piperidine ring on either side of the nitrogen atom. | The substituent at the 4-position leads to a more symmetrical fragmentation pattern compared to the other isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful technique for the unambiguous elucidation of molecular structure, particularly for distinguishing between positional isomers.[18]
Causality of Chemical Shifts and Coupling: The electronic environment of each proton and carbon atom in a molecule is unique. The position of the triazole substituent dramatically alters the magnetic environment of the piperidine ring protons, resulting in distinct chemical shifts (δ) and spin-spin coupling patterns (J-coupling) for each isomer.
Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.
Table 2: Expected ¹H NMR Characteristics for Positional Isomers
| Isomer | Key Distinguishing ¹H NMR Features | Rationale |
| 2-(Triazol-1-yl)piperidine | The proton on C2 (the attachment point) will be significantly downfield shifted and will show coupling to adjacent protons on the piperidine ring. | The direct attachment of the electronegative triazole ring deshields the C2 proton. |
| 3-(Triazol-1-yl)piperidine | The proton on C3 will be downfield shifted. The protons on C2 and C4 will show complex splitting patterns (multiplets) due to coupling with multiple neighbors. | The symmetry of the molecule is broken, leading to a more complex spectrum with distinct signals for most piperidine protons. |
| 4-(Triazol-1-yl)piperidine | The spectrum will be more symmetrical. The protons on C2/C6 and C3/C5 will be chemically equivalent, leading to fewer and simpler signals compared to the 3-isomer. | The molecule possesses a plane of symmetry through the N1-C4 bond. |
-
Triazole Protons: The protons on the triazole ring itself typically appear in the downfield region (δ 7.5-9.5 ppm) and provide a clear signature for the presence of this moiety.[19]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Record a standard ¹H spectrum.
-
If necessary, record a ¹³C spectrum.
-
For unambiguous assignment, perform 2D NMR experiments like COSY (to see H-H correlations) and HSQC (to correlate protons with their attached carbons).[18]
-
-
Data Processing: Process the data using appropriate software to determine chemical shifts, integrals, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role
FTIR is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. While it generally cannot distinguish between positional isomers on its own, it can quickly confirm the presence of the key structural motifs.
-
Triazole Ring "Marker Bands": The 1,2,4-triazole ring exhibits characteristic vibrations, including C=N and N-N stretching, often found in the 1400-1600 cm⁻¹ region.[20][21]
-
Piperidine Ring Vibrations: C-H stretching bands for the aliphatic piperidine ring will be observed around 2850-2950 cm⁻¹. The N-H stretch (if present as a secondary amine) appears as a weaker band around 3300-3500 cm⁻¹.
Conclusion: An Integrated, Evidence-Based Approach
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Safety Operating Guide
Navigating the Disposal of 3-(Triazol-1-yl)piperidine;dihydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Triazol-1-yl)piperidine;dihydrochloride, a nitrogen-containing heterocyclic compound. By understanding the inherent chemical properties and the regulatory landscape, you can ensure the safety of your laboratory personnel and the protection of our environment.
Hazard Assessment and Characterization
Presumptive Hazard Classification:
| Hazard Class | Classification | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 (Presumptive) | GHS06 (Skull and Crossbones) |
| Skin Irritation | Category 2 | GHS07 (Exclamation Mark) |
| Eye Irritation | Category 2 | GHS07 (Exclamation Mark) |
Given these potential hazards, 3-(Triazol-1-yl)piperidine;dihydrochloride must be treated as a hazardous waste.[3][4] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is strictly prohibited by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(Triazol-1-yl)piperidine;dihydrochloride for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[1][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1][8]
-
Body Protection: A standard laboratory coat should be worn.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][8]
Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Label the Container Clearly:
-
Affix a hazardous waste label to the container before adding any waste.[10][11]
-
The label must include:
-
The full chemical name: "3-(Triazol-1-yl)piperidine;dihydrochloride". Avoid abbreviations or chemical formulas.[9]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[10]
-
The associated hazards (e.g., "Toxic," "Irritant").[4]
-
-
Waste Accumulation:
-
Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12]
-
Keep the waste container closed at all times except when adding waste.[9][11] A funnel should not be left in the container.[9]
-
Crucially, do not mix incompatible wastes. 3-(Triazol-1-yl)piperidine;dihydrochloride should not be mixed with strong oxidizing agents, strong acids, or strong bases.[2][13]
-
Storage and Management in the Laboratory
Proper storage of hazardous waste is mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[5][14]
-
Storage Location: Store the waste container in a well-ventilated area, away from heat sources and direct sunlight.[15]
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin to capture any potential leaks or spills.[11]
-
Segregation: Store containers of 3-(Triazol-1-yl)piperidine;dihydrochloride waste segregated from incompatible materials.[9]
-
Regular Inspections: Weekly documented inspections of the SAA are required to check for leaks, proper labeling, and container integrity.[5]
Disposal Procedures: The Final Step
The disposal of 3-(Triazol-1-yl)piperidine;dihydrochloride must be handled by a licensed hazardous waste disposal contractor.
Workflow for Disposal:
Caption: Decision workflow for the disposal of 3-(Triazol-1-yl)piperidine;dihydrochloride.
Disposal Protocol:
-
Do Not Treat Independently: Do not attempt to neutralize or treat the chemical waste yourself unless you have a specific, validated, and approved protocol.
-
Request a Pickup: Once the waste container is nearly full (no more than 90%) or has been in storage for the maximum allowed time (typically six months for academic labs under Subpart K regulations), request a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][16]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. Your EHS office will typically manage this process.
-
Final Disposal Method: The most probable method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the nitrogen oxides and other potentially toxic combustion byproducts.[8][13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available spill kit.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation.[8] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill.[17]
-
Clean the Area: Decontaminate the spill area according to your laboratory's specific procedures.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is not just a regulatory requirement but a cornerstone of scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
